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  • Product: Sodium alpha-phenylpentyl camphorate
  • CAS: 4201-91-6

Core Science & Biosynthesis

Foundational

Solubility and thermodynamic stability profile of Sodium alpha-phenylpentyl camphorate

An In-Depth Technical Guide to the Solubility and Thermodynamic Stability Profiling of Sodium alpha-phenylpentyl camphorate Foreword: Charting the Physicochemical Landscape of a Novel Camphorate Salt In the realm of drug...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility and Thermodynamic Stability Profiling of Sodium alpha-phenylpentyl camphorate

Foreword: Charting the Physicochemical Landscape of a Novel Camphorate Salt

In the realm of drug development, the journey from a promising molecular entity to a viable therapeutic is paved with rigorous physicochemical characterization. It is this fundamental understanding that underpins successful formulation, predicts in-vivo behavior, and ensures the delivery of a safe and efficacious product. This guide is dedicated to outlining a comprehensive strategy for the elucidation of the solubility and thermodynamic stability profile of a novel compound: Sodium alpha-phenylpentyl camphorate.

While specific public data on this particular salt is not available, its chemical structure—a salt of a camphor-derived acid and an organic sodium counter-ion—provides a strong foundation upon which to build a robust analytical approach.[1] This document, therefore, serves as a practical blueprint for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a self-validating system of inquiry. Our exploration will be grounded in established principles of pharmaceutical science, providing a clear path to generating the critical data necessary for informed decision-making in the pre-formulation and early development stages.

The Compound in Focus: Sodium alpha-phenylpentyl camphorate

Sodium alpha-phenylpentyl camphorate is a salt with the molecular formula C21H29O4.Na and a molecular weight of 368.44 g/mol .[1] The structure consists of a camphor-derived acidic moiety and a sodium counter-ion. The camphor backbone imparts a significant degree of lipophilicity, while the carboxylate group provides a site for ionization and salt formation. The phenylpentyl group further contributes to the hydrophobic nature of the molecule. Understanding this inherent hydrophobicity is a key starting point, as camphor itself is known to be poorly soluble in aqueous media.[2][3]

The decision to form a sodium salt is a common strategy in pharmaceutical development to enhance the aqueous solubility of a poorly soluble acidic drug.[4][5] The presence of the highly polar sulfonate group in the related compound, Sodium Camphor Sulfonate, is known to enhance its water solubility.[6] While our target compound has a carboxylate instead of a sulfonate, the principle of using a sodium salt to improve solubility remains the same. This guide will detail the necessary experiments to quantify this solubility enhancement and to determine the compound's stability under various stress conditions.

Aqueous Solubility Profiling: Beyond a Single Number

A comprehensive understanding of a compound's solubility is paramount for predicting its oral bioavailability and for developing parenteral formulations. The analysis should encompass both kinetic and thermodynamic solubility in a variety of aqueous media that are physiologically relevant.

Equilibrium Solubility (Thermodynamic)

Equilibrium solubility is the concentration of a compound in a saturated solution when equilibrium has been reached between the dissolved and undissolved states. This is a critical parameter for understanding the maximum achievable concentration in a given medium.

Experimental Protocol: Shake-Flask Method

  • Preparation of Media: Prepare a range of aqueous buffers with pH values from 2 to 10. Also, prepare simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to mimic physiological conditions.

  • Sample Preparation: Add an excess of Sodium alpha-phenylpentyl camphorate to vials containing a known volume of each medium. The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and place them in a thermostatic shaker at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality and Insights: The pH of the medium will significantly impact the solubility of Sodium alpha-phenylpentyl camphorate. As a salt of a weak acid, its solubility is expected to be higher at a pH above its pKa. The data from this study will be crucial for predicting its dissolution behavior in different regions of the gastrointestinal tract.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that can be dissolved in a solvent system before it starts to precipitate out of solution. This is particularly relevant for early-stage drug discovery, where high-throughput screening methods are often employed.

Experimental Protocol: Nephelometry or Turbidimetry

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Sodium alpha-phenylpentyl camphorate in an organic solvent such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in the chosen aqueous buffer.

  • Precipitation Detection: Monitor the solutions for the first sign of precipitation using a nephelometer or a plate reader capable of measuring turbidity. The concentration at which precipitation is first observed is the kinetic solubility.

Causality and Insights: Kinetic solubility provides a rapid assessment of how a compound will behave when a concentrated solution is diluted into an aqueous medium, mimicking what might happen upon injection into the bloodstream or dissolution in the gut.

Data Presentation: Solubility Profile
MediumpHTemperature (°C)Equilibrium Solubility (µg/mL)Kinetic Solubility (µg/mL)
0.1 N HCl1.237Example ValueExample Value
Acetate Buffer4.537Example ValueExample Value
Phosphate Buffer6.837Example ValueExample Value
Phosphate Buffer7.437Example ValueExample Value
Simulated Gastric Fluid1.237Example ValueExample Value
Simulated Intestinal Fluid6.837Example ValueExample Value

Thermodynamic Stability and Degradation Pathway Analysis

Assessing the thermodynamic stability of a drug candidate is a non-negotiable step in drug development. It informs on storage conditions, shelf-life, and potential degradation products that may have toxicological implications.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and to develop stability-indicating analytical methods.

Experimental Protocols:

  • Hydrolytic Degradation:

    • Dissolve Sodium alpha-phenylpentyl camphorate in solutions of 0.1 N HCl, water, and 0.1 N NaOH.

    • Store the solutions at elevated temperatures (e.g., 60°C) for a defined period.

    • Analyze samples at various time points by HPLC to quantify the parent compound and detect any degradation products.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%).

    • Store at room temperature and analyze at regular intervals.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to a controlled light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Analyze the samples and a dark control at a specified time point.

Causality and Insights: These studies will reveal the compound's susceptibility to hydrolysis, oxidation, and photolysis. The identification of degradation products is crucial for developing a comprehensive stability-indicating method and for understanding potential safety concerns. The camphor moiety may be susceptible to oxidation, while the ester linkage could be prone to hydrolysis.

Solid-State Stability

The stability of the compound in its solid form is critical for the development of oral dosage forms.

Experimental Protocol: Long-Term and Accelerated Stability Studies

  • Sample Storage: Store solid samples of Sodium alpha-phenylpentyl camphorate under various temperature and humidity conditions as defined by ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated).

  • Time-Point Analysis: At predetermined time points, analyze the samples for appearance, assay, degradation products, and water content.

  • Analytical Techniques: Utilize HPLC for assay and purity, Karl Fischer titration for water content, and Powder X-ray Diffraction (PXRD) to monitor for any changes in the solid form (polymorphism).

Causality and Insights: These studies will provide the data necessary to determine the appropriate storage conditions and to estimate the shelf-life of the drug substance. The hygroscopicity of the salt will be a key factor to monitor, as water absorption can lead to chemical degradation or changes in the crystal form.[7]

Data Presentation: Forced Degradation Summary
Stress ConditionDurationTemperature% DegradationMajor Degradants (Retention Time)
0.1 N HCl24 hours60°CExample ValueExample Value
0.1 N NaOH24 hours60°CExample ValueExample Value
3% H2O224 hoursRTExample ValueExample Value
Light Exposure1.2 million lux hoursRTExample ValueExample Value

Visualizing the Workflow

A clear and logical workflow is essential for the systematic characterization of a new chemical entity.

Solubility_and_Stability_Workflow cluster_0 Physicochemical Characterization of Sodium alpha-phenylpentyl camphorate cluster_1 Solubility Profiling cluster_2 Thermodynamic Stability Assessment cluster_3 Analytical Method Development start Compound Synthesis and Purification hplc_dev Stability-Indicating HPLC Method - Assay & Purity start->hplc_dev Initial Analysis solid_state_analytics Solid-State Characterization - PXRD, DSC, TGA start->solid_state_analytics Initial Characterization thermo_sol Equilibrium Solubility (Shake-Flask) - pH 2-10 - SGF, SIF end_point Comprehensive Physicochemical Profile thermo_sol->end_point kinetic_sol Kinetic Solubility (Nephelometry) - Aqueous Buffers kinetic_sol->end_point forced_deg Forced Degradation - Hydrolysis (Acid, Base) - Oxidation (H2O2) - Photolysis (ICH Q1B) forced_deg->hplc_dev Method Validation solid_state Solid-State Stability (ICH Q1A) - Long-Term (25°C/60%RH) - Accelerated (40°C/75%RH) solid_state->end_point hplc_dev->thermo_sol hplc_dev->kinetic_sol hplc_dev->forced_deg solid_state_analytics->solid_state

Caption: Workflow for the physicochemical characterization of a novel compound.

Conclusion: Building a Foundation for Success

The comprehensive solubility and thermodynamic stability profiling of Sodium alpha-phenylpentyl camphorate, as outlined in this guide, is a critical and foundational component of its early-stage development. By systematically investigating its behavior in various aqueous media and under a range of stress conditions, we can build a robust physicochemical profile. This knowledge will not only guide the formulation strategy but also mitigate risks associated with stability and bioavailability, ultimately paving the way for a successful transition from a promising molecule to a life-changing therapeutic. The principles and methodologies described herein provide a clear and actionable framework for any researcher tasked with the characterization of a novel pharmaceutical salt.

References

  • Patsnap Synapse. (2024, June 15). What is Sodium Camphor Sulfonate used for?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sodium Camphor Sulfonate?
  • GSRS. SODIUM .ALPHA.-PHENYLPENTYL CAMPHORATE.
  • Harbin Qianhe Animal Pharmaceutical Manufacturing Co., Ltd. Sodium Camphor Sulfonate Injection.
  • ChemBK. (2024, April 9). Sodium Camphorsulfonate.
  • ResearchGate. (2025, October 17). Improving camphor solubility and stability through α-cyclodextrin encapsulation.
  • MDPI. (2023, February 27). Micellar Form of a Ferrocene-Containing Camphor Sulfonamide with Improved Aqueous Solubility and Tumor Curing Potential.
  • University of East Anglia. (2024, July 1). Characterization of camphor:thymol or dl-menthol eutectic mixtures; Structure, thermophysical properties and lidocaine solubility.
  • GSRS. SODIUM 1-(5-PHENYLPENTYL)CAMPHORATE.
  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Techiescientist. (2023, October 4). An In-Depth Knowledge of Camphor's Chemical Properties.
  • Benchchem. Solubility Profile of 4-Methylbenzylidene Camphor in Organic Solvents: A Technical Guide.
  • Patsnap Synapse. (2024, July 14). What are the side effects of Sodium Camphor Sulfonate?
  • Springer. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?
  • ACS Publications. (2023, January 11). Thermodynamic Mechanism of Physical Stability of Amorphous Pharmaceutical Formulations.
  • Academia.edu. Stability of pharmaceutical salts in solid oral dosage forms.
  • ResearchGate. Stability of pharmaceutical salts in solid oral dosage forms | Request PDF.

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Exploratory

An In-depth Technical Guide to Molecular Docking Studies of Sodium alpha-phenylpentyl camphorate Derivatives

Foreword: The Rationale for Structure-Based Inquiry In the landscape of modern drug discovery, the convergence of computational power and structural biology has created a new paradigm for identifying and optimizing thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Rationale for Structure-Based Inquiry

In the landscape of modern drug discovery, the convergence of computational power and structural biology has created a new paradigm for identifying and optimizing therapeutic candidates. Molecular docking, a principal method in structure-based drug design, allows us to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target macromolecule (receptor).[1][2] This in-silico approach not only accelerates the screening of vast chemical libraries but also provides profound insights into the molecular interactions that govern biological activity, enabling a more rational, hypothesis-driven approach to drug development.[3]

This guide provides a comprehensive, technically-grounded framework for conducting molecular docking studies, using the derivatives of Sodium alpha-phenylpentyl camphorate as a focal case study. Camphor and its derivatives are a class of bicyclic monoterpenoids known for a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[4][5] By exploring the docking of these derivatives, we can elucidate potential mechanisms of action and identify key structural features for enhanced potency and selectivity. This document is designed for researchers, computational chemists, and drug development professionals, offering both the theoretical underpinnings and the practical, field-proven protocols necessary for executing a robust and self-validating docking workflow.

Theoretical Foundations of Molecular Docking

Molecular docking simulates the interaction between a ligand and a receptor to find the optimal binding conformation.[2] The process is governed by two key components: a search algorithm and a scoring function.[3]

  • Search Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand and, in some cases, the receptor's binding site flexibility. They generate a multitude of possible binding poses. Common algorithms include genetic algorithms, Monte Carlo methods, and fragment-based methods that incrementally build the ligand in the active site.[3]

  • Scoring Functions: Once a pose is generated, a scoring function estimates the binding affinity or free energy of binding (ΔG).[6] A more negative score typically indicates a more favorable binding interaction.[6] Scoring functions can be physics-based (calculating forces like van der Waals and electrostatics), empirical (using regression to fit to experimental data), or knowledge-based (deriving potentials from statistical analysis of known protein-ligand complexes).[3][7]

The ultimate goal is to identify a pose that is both sterically and electrochemically complementary to the binding site, which is predicted by the scoring function to be the most stable.[8]

The Molecular Docking Experimental Workflow

A successful docking study is a systematic process, where the integrity of each step directly impacts the reliability of the final results. The workflow can be logically divided into four main stages: Target Preparation, Ligand Preparation, Docking Simulation, and Results Analysis.

G cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Target Identification & Preparation (e.g., from RCSB PDB) Dock 3. Docking Simulation (Grid Definition & Execution) PDB->Dock Ligand 2. Ligand Preparation (e.g., from PubChem or drawn) Ligand->Dock Results 4. Results Analysis (Scoring & Pose Visualization) Dock->Results Validation 5. Protocol Validation (Redocking & RMSD Calculation) Results->Validation Validation->Results Iterative Refinement

Caption: High-level experimental workflow for a molecular docking study.
Step 1: Target Protein Identification and Preparation

The foundation of any structure-based design project is a high-quality 3D structure of the target receptor.

Protocol:

  • Target Selection: The choice of target is hypothesis-driven. For camphor derivatives, with their known broad-spectrum antiviral activity, a relevant viral protein like a protease or polymerase could be selected.[9][10] For this guide, we will consider a hypothetical study targeting a viral main protease.

  • Structure Retrieval: Obtain the protein's 3D coordinates from a public repository like the Worldwide Protein Data Bank (wwPDB).[11][12][13] The RCSB PDB is a primary resource for this.[14][15] It is crucial to select a high-resolution structure (<2.5 Å) if available, as this provides greater atomic detail.

  • Initial Structure Cleanup: PDB files often contain non-essential molecules.[16]

    • Remove Water Molecules: Unless a specific water molecule is known to be a critical part of the binding interaction (a "bridging" water), all solvent molecules should be removed.[17][18] This prevents them from occupying space in the binding pocket that should be explored by the ligand.

    • Remove Co-crystallized Ligands and Ions: The original ligand and any non-essential ions or cofactors should be removed to create a clean binding site for docking.[18][19]

  • Add Hydrogens: PDB structures derived from X-ray crystallography typically lack hydrogen atoms.[16] Hydrogens must be added as they are critical for forming hydrogen bonds and for the correct calculation of electrostatic interactions.

  • Assign Partial Charges: Assign appropriate partial charges to each atom in the protein (e.g., Gasteiger charges). This is essential for the scoring function to accurately calculate electrostatic interactions.[16]

  • Finalize Receptor File: Save the prepared protein structure in a format required by the docking software, such as the PDBQT format for AutoDock Vina.[20]

Step 2: Ligand Preparation

The ligand(s) must also be correctly prepared to ensure their chemical and conformational properties are realistic.

Protocol:

  • Obtain Ligand Structures: The 2D structure of Sodium alpha-phenylpentyl camphorate and its derivatives can be obtained from databases like PubChem or drawn using chemical drawing software like ChemDraw or MarvinSketch.[18][20][21]

  • Convert to 3D: Convert the 2D structures into 3D conformations.

  • Add Hydrogens: As with the protein, add hydrogens to the ligand to satisfy valencies.

  • Energy Minimization: This is a critical step. The initial 3D structure may be in a high-energy, unrealistic conformation. An energy minimization procedure using a force field (e.g., MMFF94) is applied to relax the structure into a low-energy, stable conformation.[18] This ensures that the docking process starts with a chemically sensible ligand structure.

  • Define Rotatable Bonds: The docking software needs to know which bonds in the ligand are rotatable to explore different conformations during the simulation. This is typically handled automatically by preparation software like AutoDockTools.[16][20]

  • Finalize Ligand Files: Save the prepared ligands in the appropriate file format (e.g., PDBQT).[20]

Step 3: The Docking Simulation

With the prepared receptor and ligand, the docking can be performed.

Protocol:

  • Define the Binding Site (Grid Box): The search space for the docking must be defined. This is typically a 3D grid box centered on the active site of the protein.[20] If a co-crystallized ligand was present in the original PDB file, the box can be centered on its location.[22] For a new target, the entire protein surface can be searched in a "blind docking" approach to identify potential binding sites.[22]

  • Configure Docking Parameters: Set the parameters for the simulation. This includes the exhaustiveness of the search (how thoroughly the algorithm explores the conformational space) and the number of binding modes (poses) to generate.[16]

  • Execute the Docking Run: Launch the docking software. The program will systematically place the ligand in the grid box, explore its rotational and translational freedom, and score the resulting poses.[1]

Step 4: Analysis and Interpretation of Results

The output of a docking run is a set of binding poses ranked by their scores. Meaningful interpretation requires both quantitative and qualitative analysis.[6][23]

G cluster_output Docking Output cluster_analysis Post-Docking Analysis Score Binding Affinity Score (e.g., -8.5 kcal/mol) Ranking Ligand Ranking Score->Ranking Poses Ranked Binding Poses (Conformations) Visualization 3D Visualization Poses->Visualization KeyResidues Key Residue Identification Ranking->KeyResidues Interactions Interaction Analysis Visualization->Interactions Interactions->KeyResidues

Caption: The logical flow of analyzing molecular docking results.

Protocol:

  • Evaluate Binding Scores: The primary quantitative output is the binding affinity score.[6] Ligands with lower (more negative) binding energies are predicted to have stronger binding.[6] This score is used for the initial ranking of different derivatives.

  • Visualize Binding Poses: Use molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio) to inspect the top-ranked poses.[24][25] Do not rely solely on the score.[26] Visual inspection is crucial to determine if the predicted binding mode is chemically sensible.

  • Analyze Intermolecular Interactions: Identify the specific interactions between the ligand and the protein's active site residues.[6][7]

    • Hydrogen Bonds: Are there hydrogen bonds formed with key polar residues?

    • Hydrophobic Interactions: Is the ligand making favorable contacts with nonpolar residues?

    • Electrostatic Interactions: Are there salt bridges or other charge-based interactions?

  • Compare Derivatives: Analyze how small changes in the derivative structures affect their binding modes and scores. This can reveal a Structure-Activity Relationship (SAR) and guide further optimization.

The Imperative of Protocol Validation

A docking protocol's predictive power is meaningless without validation.[22] The protocol must be able to demonstrate that it can reproduce known experimental results before it can be trusted to make predictions on unknown compounds.

Redocking Validation:

The most common validation method is "redocking".[22][27]

  • Select a Reference Complex: Start with a protein PDB structure that has a co-crystallized ligand in the binding site of interest.

  • Extract and Prepare: Extract the native ligand from the complex. Prepare both the protein (now "apo," or empty) and the extracted ligand using the exact same protocol outlined in Sections 2.1 and 2.2.

  • Redock: Dock the prepared native ligand back into the prepared protein's binding site using the same docking parameters.

  • Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose of the ligand. Calculate the Root-Mean-Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Assess Success: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[6][27] If the RMSD is high, the protocol (e.g., grid box size, charge assignment) may need refinement.

Case Study: Docking of Camphorate Derivatives Against a Hypothetical Viral Protease

To illustrate the application of this workflow, we present a hypothetical analysis of three Sodium alpha-phenylpentyl camphorate derivatives against a viral main protease.

Derivatives:

  • Ligand 1: Sodium alpha-phenylpentyl camphorate (Parent Compound)

  • Ligand 2: Derivative with a hydroxyl group on the phenyl ring (para-position).

  • Ligand 3: Derivative with a trifluoromethyl group on the phenyl ring (para-position).

Hypothetical Docking Results:

LigandBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted InteractionsRMSD (Redocking)
Native Ligand -7.8His41, Cys145, Glu166H-Bond, Hydrophobic1.2 Å
Ligand 1 -8.2His41, Cys145, Met165H-Bond, HydrophobicN/A
Ligand 2 -8.9His41, Cys145, Glu166 2x H-Bonds , HydrophobicN/A
Ligand 3 -8.5His41, Cys145, Gln189H-Bond, Hydrophobic, HalogenN/A

Analysis of Results:

  • Validation: The redocking of the native ligand yielded an RMSD of 1.2 Å, which is well below the 2.0 Å threshold.[27] This validates our docking protocol, giving us confidence in its ability to predict binding modes for our novel derivatives.

  • Parent Compound (Ligand 1): Shows strong binding affinity (-8.2 kcal/mol), forming a key hydrogen bond with the catalytic residue His41 and making hydrophobic contact with Met165.

  • Hydroxylated Derivative (Ligand 2): Exhibits the best binding affinity (-8.9 kcal/mol). The added hydroxyl group acts as a hydrogen bond donor, forming a new, critical interaction with the backbone of Glu166. This additional hydrogen bond likely accounts for the significant improvement in binding score.

  • Trifluoromethyl Derivative (Ligand 3): Shows improved affinity over the parent compound. The electron-withdrawing trifluoromethyl group may enhance electrostatic interactions, and the fluorine atoms could potentially form favorable halogen bonds with residue Gln189.

References

  • Worldwide Protein Data Bank: wwPDB. (wwpdb.org) [Link]

  • Berman, H. M., et al. (2018). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research, 47(D1), D520–D528. [Link]

  • RCSB PDB: Homepage. (rcsb.org) [Link]

  • El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • National Science Foundation. Protein Data Bank: Key to the Molecules of Life. (nsf.gov) [Link]

  • Quora. How does one prepare proteins for molecular docking? (quora.com) [Link]

  • Wikipedia. Protein Data Bank. (en.wikipedia.org) [Link]

  • Salmaso, V., & Moro, S. (2019). Molecular Docking in Modern Drug Discovery: Principles and Recent Applications. In IntechOpen. [Link]

  • ResearchGate. What is the most simple protocol to prepare the liberary of ligands for molocular docking? (researchgate.net) [Link]

  • Sawhney, S. K., & Singh, M. (2020). Molecular docking software's applications and basic challenges faced: a review. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Matter Modeling Stack Exchange. How I can analyze and present docking results? (mattermodeling.stackexchange.com) [Link]

  • Meng, X. Y., et al. (2024). Molecular Docking: Principles, Advances, and Its Applications in Drug Discovery. Molecules, 29(5), 1037. [Link]

  • Pinzi, L., & Rastelli, G. (2025). A Comprehensive Review of Molecular Docking: Principles, Methods, Applications, and Future Directions. Journal of Chemical Information and Modeling. [Link]

  • Microbe Notes. Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. (microbenotes.com) [Link]

  • Docking Server. Steps of ligand docking. (dockingserver.com) [Link]

  • ResearchGate. Molecular docking proteins preparation. (researchgate.net) [Link]

  • Pagadala, N. S., et al. (2017). Software for molecular docking: a review. Biophysical reviews, 9(2), 91-102. [Link]

  • Bonvin Lab. How to analyse docking results from HADDOCK or refine models? (bonvinlab.org) [Link]

  • IntechOpen. Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. (intechopen.com) [Link]

  • YouTube. HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (youtube.com) [Link]

  • ResearchGate. Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. (researchgate.net) [Link]

  • Pagadala, N. S., et al. (2017). Software for molecular docking: a review. PubMed. [Link]

  • Singh, T., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology. [Link]

  • University of Edinburgh. Session 4: Introduction to in silico docking. (scotchem.ac.uk) [Link]

  • Biochemistry and Molecular Biology, University of Massachusetts Amherst. Improving Docking Validation. (biochem.umass.edu) [Link]

  • ScotChem. 6. Preparing the protein and ligand for docking. (scotchem.ac.uk) [Link]

  • ResearchGate. How to validate the molecular docking results? (researchgate.net) [Link]

  • YouTube. How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (youtube.com) [Link]

  • ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (chemcopilot.com) [Link]

  • Abagyan, R., & Totrov, M. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. [Link]

  • YouTube. AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (youtube.com) [Link]

  • Global Substance Registration System. SODIUM .ALPHA.-PHENYLPENTYL CAMPHORATE. (gsrs.ncats.nih.gov) [Link]

  • Bentham Science. A Study on Camphor Derivatives and Its Applications: A Review. (benthamscience.com) [Link]

  • ResearchGate. A Study on Camphor Derivatives and Its Applications: A Mini-Review. (researchgate.net) [Link]

  • Global Substance Registration System. SODIUM 1-(5-PHENYLPENTYL)CAMPHORATE. (gsrs.ncats.nih.gov) [Link]

  • Nikolova, I., et al. (2026). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. Molecules. [Link]

  • ResearchGate. (PDF) Camphor and its derivatives. Unusual transformations and biological activity. (researchgate.net) [Link]

  • Shtro, A. A., et al. (2022). Synthesis and Antiviral Properties of Camphor-Derived Iminothiazolidine-4-Ones and 2,3-Dihydrothiazoles. Pharmaceuticals. [Link]

  • PubChem. Methyl camphorate sodium. (pubchem.ncbi.nlm.nih.gov) [Link]

  • Silver, K. S., et al. (2016). Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides. Current medicinal chemistry. [Link]

  • Patsnap Synapse. What is the mechanism of Sodium Camphor Sulfonate? (patsnap.com) [Link]

  • PubChem. Camphor. (pubchem.ncbi.nlm.nih.gov) [Link]

  • PubChem. Sodium camphorsulfonate. (pubchem.ncbi.nlm.nih.gov) [Link]

  • Shimizu, T., et al. (2021). Analyses of the Mode of Action of an Alpha-Adrenoceptor Blocker in Substantia Gelatinosa Neurons in Rats. International Journal of Molecular Sciences. [Link]

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Foundational

In vitro biological activity and target binding of Sodium alpha-phenylpentyl camphorate

An In-Depth Technical Guide to the In Vitro Biological Activity and Target Binding of Sodium alpha-phenylpentyl camphorate Introduction Sodium alpha-phenylpentyl camphorate is a novel synthetic compound featuring a camph...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Biological Activity and Target Binding of Sodium alpha-phenylpentyl camphorate

Introduction

Sodium alpha-phenylpentyl camphorate is a novel synthetic compound featuring a camphor backbone, a structural motif renowned for its diverse pharmacological properties. Camphor and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, analgesic, and anticancer effects.[1][2][3][4] The incorporation of an alpha-phenylpentyl ester group introduces a lipophilic moiety that may significantly influence the compound's pharmacokinetic and pharmacodynamic profile, potentially directing it toward novel biological targets.

Given the nascent stage of research into Sodium alpha-phenylpentyl camphorate, this guide provides a comprehensive framework for its in vitro characterization. It is designed for researchers, scientists, and drug development professionals, offering a logical, step-by-step approach to elucidating its biological activity and identifying its molecular targets. This document will detail established experimental protocols and data analysis strategies, empowering researchers to systematically investigate this promising compound.

Part 1: Foundational Assessment of In Vitro Biological Activity

A systematic evaluation of a novel compound begins with a broad assessment of its effects on cell health, followed by screening for specific biological activities.

Cytotoxicity and Cell Viability Assays: The Initial Litmus Test

Determining the cytotoxic potential of Sodium alpha-phenylpentyl camphorate is a critical first step. This not only establishes a safe concentration range for subsequent cell-based assays but also provides initial insights into its potential as an anticancer agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6][7][8]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of Sodium alpha-phenylpentyl camphorate in a suitable solvent (e.g., DMSO) and create a series of dilutions in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[7]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Cytotoxicity of Sodium alpha-phenylpentyl camphorate

Cell LineIC50 (µM) after 48h
Cancer Cell Line A (e.g., MCF-7)[Insert Value]
Cancer Cell Line B (e.g., A549)[Insert Value]
Normal Cell Line (e.g., HEK293)[Insert Value]
Probing for Specific Biological Functions

With a defined cytotoxicity profile, the next phase involves screening for specific biological activities. The structure of Sodium alpha-phenylpentyl camphorate suggests several plausible avenues of investigation.

The lipophilic nature of the phenylpentyl group and the known effects of some camphor derivatives on neuronal excitability suggest that Sodium alpha-phenylpentyl camphorate may modulate the activity of ion channels, such as voltage-gated sodium or calcium channels.[9][10]

Experimental Workflow: Screening for Ion Channel Activity

Ion_Channel_Workflow Start Prepare cells expressing target ion channel (e.g., NaV1.7 in HEK293 cells) Assay Load cells with a membrane potential-sensitive dye (e.g., FRET-based dyes) Start->Assay Compound Pre-incubate with Sodium alpha-phenylpentyl camphorate Assay->Compound Stimulation Stimulate channel opening (e.g., with veratridine for NaV channels or high K+ for CaV channels) Compound->Stimulation Detection Measure fluorescence changes using a plate reader (e.g., FLIPR) Stimulation->Detection Analysis Analyze data to determine agonistic or antagonistic activity Detection->Analysis

Caption: Workflow for assessing ion channel modulation.

A functional assay using membrane potential-sensitive dyes provides a high-throughput method to detect changes in ion channel activity.[11] An increase or decrease in the fluorescence signal upon compound application would indicate potential agonistic or antagonistic activity, respectively.

GPCRs represent a major class of drug targets.[12] The structural complexity of Sodium alpha-phenylpentyl camphorate makes it a candidate for interacting with these receptors. A common downstream effect of GPCR activation, particularly for Gq-coupled receptors, is an increase in intracellular calcium.[13]

Experimental Protocol: Calcium Flux Assay for GPCR Activation

  • Cell Preparation: Seed cells expressing the target GPCR (or a panel of GPCRs) in a 96- or 384-well black-walled, clear-bottom plate and incubate overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, often in the presence of probenecid to prevent dye extrusion.[13]

  • Compound Addition: Utilize a fluorescence imaging plate reader (FLIPR) or a similar instrument with automated liquid handling.[14]

  • Signal Detection: Record a baseline fluorescence reading before adding Sodium alpha-phenylpentyl camphorate. Continue to monitor fluorescence kinetically to detect any transient increase in intracellular calcium, which would indicate GPCR activation.[15][16][17]

  • Agonist/Antagonist Determination: To test for antagonistic activity, pre-incubate the cells with Sodium alpha-phenylpentyl camphorate before adding a known agonist for the receptor. A reduction in the agonist-induced calcium signal would suggest antagonism.

Many camphor derivatives have been shown to inhibit specific enzymes.[18] Screening Sodium alpha-phenylpentyl camphorate against a panel of disease-relevant enzymes (e.g., kinases, proteases, metabolic enzymes) can uncover novel mechanisms of action.

Experimental Protocol: General Enzyme Inhibition Assay

  • Reaction Mixture: In a microplate well, combine a buffer solution, the purified target enzyme, and varying concentrations of Sodium alpha-phenylpentyl camphorate. Include a no-inhibitor control.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate. The substrate can be chromogenic, fluorogenic, or luminogenic, depending on the detection method.[19][20][21]

  • Kinetic Measurement: Monitor the rate of product formation over time using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction velocities (V₀) for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[19][21]

Part 2: Unraveling the Molecular Target and Binding Characteristics

Identifying the direct molecular target(s) is crucial for understanding the mechanism of action and for further drug development.

Strategies for Target Identification

Several unbiased approaches can be employed to identify the protein(s) that directly interact with Sodium alpha-phenylpentyl camphorate.

This classic biochemical method involves immobilizing the compound of interest to a solid support to "fish" for its binding partners in a cell lysate.[22][23]

Experimental Workflow: Affinity-Based Target Identification

Affinity_Workflow Start Synthesize a derivative of Sodium alpha-phenylpentyl camphorate with a linker and affinity tag (e.g., biotin) Immobilize Immobilize the tagged compound on streptavidin-coated beads Start->Immobilize Incubate Incubate beads with cell lysate or tissue homogenate Immobilize->Incubate Wash Wash away non-specifically bound proteins Incubate->Wash Elute Elute specifically bound proteins Wash->Elute Analyze Identify eluted proteins by mass spectrometry (LC-MS/MS) Elute->Analyze

Caption: Workflow for affinity-based target identification.

DARTS is a powerful technique that identifies target proteins based on their stabilization against proteolysis upon ligand binding.[22][23] It does not require chemical modification of the compound.

Experimental Protocol: DARTS

  • Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest.

  • Compound Incubation: Treat aliquots of the lysate with either Sodium alpha-phenylpentyl camphorate or a vehicle control.

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to both the treated and control lysates and incubate for a specific time.

  • Quench and Analyze: Stop the digestion and analyze the protein profiles of both samples using SDS-PAGE.

  • Target Identification: Proteins that are protected from degradation in the compound-treated sample (visible as more intense bands compared to the control) are potential targets. These bands can be excised and identified by mass spectrometry.

Quantitative Characterization of Target Binding

Once a putative target has been identified, it is essential to quantify the binding affinity. The radioligand binding assay is the gold standard for this purpose.[24][25][26]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare a membrane fraction from cells or tissues expressing the target receptor.[27]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand for the target receptor, and a range of concentrations of the unlabeled "cold" competitor, Sodium alpha-phenylpentyl camphorate.[28]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.[27][28]

  • Radioactivity Measurement: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of Sodium alpha-phenylpentyl camphorate. This will generate a competition curve from which the IC50 (the concentration of the compound that displaces 50% of the radioligand) can be determined. The Ki (inhibition constant), which reflects the affinity of the compound for the receptor, can then be calculated using the Cheng-Prusoff equation.[27]

Data Presentation: Binding Affinity of Sodium alpha-phenylpentyl camphorate

Target ReceptorRadioligand UsedKi (nM)
[Identified Target][e.g., ³H-ligand][Insert Value]

Conclusion

This technical guide provides a robust and systematic framework for the initial in vitro investigation of Sodium alpha-phenylpentyl camphorate. By following the outlined experimental workflows, researchers can effectively assess its cytotoxicity, screen for a range of biological activities, identify its molecular target(s), and quantify its binding affinity. The insights gained from these studies will be instrumental in elucidating the mechanism of action of this novel compound and evaluating its potential as a therapeutic agent.

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Exploratory

Strategic Pharmacokinetic Profiling of Sodium α-Phenylpentyl Camphorate in Preclinical Development

An In-Depth Technical Guide: Authored for Researchers, Scientists, and Drug Development Professionals Abstract The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is critical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive, technically-grounded framework for the preclinical pharmacokinetic characterization of Sodium α-phenylpentyl camphorate (C₂₁H₂₉O₄.Na), a small molecule with a complex camphor-derived structure.[1][2] While specific data for this compound are not extensively published, this document outlines the strategic sequence of in vitro and in vivo studies, bioanalytical methodologies, and modeling approaches required to define its absorption, distribution, metabolism, and excretion (ADME) properties. As a Senior Application Scientist, the focus here is not merely on protocol execution but on the causal logic that underpins a robust, decision-driving preclinical data package. We will explore the necessary assays, from early high-throughput screens to definitive animal studies, that collectively build a profile to predict human pharmacokinetics and guide clinical trial design.

Foundational Strategy: Understanding the Molecule and the Mission

Sodium α-phenylpentyl camphorate is a derivative of camphor, a bicyclic monoterpene. Related compounds, such as sodium camphor sulfonate, have been investigated for cardiotonic properties, potentially through the modulation of calcium ion channels in cardiac myocytes.[3] While the precise mechanism of Sodium α-phenylpentyl camphorate remains to be fully elucidated, its structural features—a lipophilic camphor moiety and a phenylpentyl group combined with a sodium salt to enhance solubility—suggest a complex interplay of physicochemical properties that will govern its pharmacokinetic behavior.

The primary mission of preclinical PK profiling is to mitigate risk and build confidence in a drug candidate. It aims to answer critical questions that inform go/no-go decisions:

  • Can the drug reach its site of action in sufficient concentration?

  • How long does the drug remain at its target?

  • How is the drug cleared from the body?

  • Does the drug have the potential for undesirable interactions with other medications?

Answering these questions requires a multi-faceted approach, beginning with simple, rapid in vitro systems and progressing to more complex in vivo models.

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Bioanalytical Foundation cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Data Integration & Prediction vitro_assays In Vitro ADME Assays (Metabolic Stability, PPB, CYP Inhibition) bioanalytical LC-MS/MS Method Development & Validation vitro_assays->bioanalytical Provides Analytes physchem Physicochemical Properties (Solubility, LogD) physchem->vitro_assays Informs Assay Design invivo In Vivo PK Studies (Rodent, Non-Rodent) bioanalytical->invivo Enables Quantification pk_modeling PK Modeling (NCA & PBPK) invivo->pk_modeling Generates Concentration-Time Data dose_range Dose Range Finding dose_range->invivo human_pk Human PK & Dose Prediction pk_modeling->human_pk start Start: Thaw Plasma & RED Device spike Spike Plasma with Sodium α-phenylpentyl camphorate start->spike load_plasma Load Spiked Plasma into Sample Chamber spike->load_plasma load_buffer Load PBS Buffer into Buffer Chamber spike->load_buffer incubate Incubate at 37°C (4-6 hours with shaking) load_plasma->incubate load_buffer->incubate sample Collect Aliquots: Plasma & Buffer Chambers incubate->sample match_matrix Matrix Match Samples sample->match_matrix analyze Analyze by LC-MS/MS match_matrix->analyze calculate Calculate % Unbound analyze->calculate end End: Report % Fu calculate->end

Caption: Experimental workflow for the Rapid Equilibrium Dialysis (RED) assay.

Cytochrome P450 (CYP) Inhibition

Causality: Co-administration of drugs can lead to one drug inhibiting the metabolic enzymes responsible for clearing another, leading to elevated plasma levels and potential toxicity. [4]Regulatory agencies require testing against the most clinically relevant CYP isoforms (e.g., 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4). [5]This assay determines the concentration of Sodium α-phenylpentyl camphorate required to inhibit 50% of a specific CYP enzyme's activity (the IC₅₀).

Experimental Protocol: CYP Inhibition IC₅₀ Determination

  • System: Use human liver microsomes (HLM) as the enzyme source, as this is considered the "gold standard" for in vitro DDI evaluation. [5]2. Reagents: Prepare a cocktail of specific probe substrates, where each substrate is metabolized by a single CYP isoform into a unique metabolite. Prepare a series of dilutions of Sodium α-phenylpentyl camphorate.

  • Incubation: In a 96-well plate, pre-incubate HLM with the various concentrations of the test compound at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the substrate cocktail and an NADPH-regenerating system (cofactor for CYP activity).

  • Reaction Termination: After a short, defined incubation time (e.g., 10-15 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of each specific metabolite formed.

  • Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control. Plot the percent inhibition against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Bioanalytical Method Validation: The Imperative of Accuracy

A robust and reliable bioanalytical method is the absolute foundation for any PK study. [6]Without confidence in the concentration measurements, all subsequent data and conclusions are invalid. For preclinical studies supporting regulatory filings, method validation must adhere to stringent guidelines from bodies like the FDA. [7][8][9][10]Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule quantification due to its superior sensitivity and selectivity. [11][12] Table 2: Bioanalytical Method Validation Parameters (based on FDA M10 Guidance)

ParameterDefinitionGeneral Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard (IS).
Accuracy The closeness of measured values to the nominal (true) value.Mean concentration should be within ±15% of nominal (±20% at LLOQ).
Precision The closeness of repeated individual measurements.Coefficient of variation (CV) should not exceed 15% (20% at LLOQ).
Calibration Curve The relationship between instrument response and known analyte concentrations.At least 6 non-zero points; correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Analyte response should be ≥ 5x the blank response; accuracy within ±20%, precision ≤20%.
Stability Analyte stability in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage).Mean concentration of stability samples should be within ±15% of nominal concentration.

In Vivo Pharmacokinetics: The Whole-System View

While in vitro data provides mechanistic clues, in vivo studies are essential to understand how a drug behaves in a complete, living biological system. [13]These studies integrate all ADME processes simultaneously and are critical for extrapolating data to humans. [14]

Study Design and Execution

Causality: The choice of animal model, dose, and route of administration should align with the intended clinical use. [15]Rodent models (e.g., Sprague-Dawley rats) are typically used for initial PK screening, with a second, non-rodent species (e.g., Beagle dog) often used for confirmation and toxicokinetic studies.

  • Dose & Formulation: Doses should be selected based on anticipated therapeutic levels and toxicity information. The formulation used in preclinical studies should be as close as possible to the one intended for clinical use.

  • Route of Administration: An intravenous (IV) dose is essential to determine fundamental PK parameters like clearance and volume of distribution, as it provides 100% bioavailability. The intended clinical route (e.g., oral, PO) must also be studied to determine bioavailability and absorption characteristics.

  • Sampling: A rich sampling schedule is employed, with frequent blood collection at early time points to characterize the distribution phase and less frequent sampling at later times to define the elimination phase. [14] Experimental Protocol: Rat PK Study (IV and PO)

  • Animal Preparation: Acclimate male Sprague-Dawley rats for at least one week. On the day of the study, place rats in individual metabolic cages. For the IV group, cannulate the jugular vein for blood sampling and the caudal vein for dosing.

  • Dosing: Administer Sodium α-phenylpentyl camphorate either as an IV bolus (e.g., 5 mg/kg) or via oral gavage (e.g., 20 mg/kg).

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) into tubes containing an anticoagulant (e.g., K₂-EDTA) at specified time points (e.g., pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Processing: Immediately following collection, centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma to labeled cryovials and store at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of Sodium α-phenylpentyl camphorate in all plasma samples using the validated LC-MS/MS method.

Data Analysis: From Concentrations to Parameters

The plasma concentration-time data generated from the in vivo study is analyzed using non-compartmental analysis (NCA) to derive key PK parameters.

Table 3: Standard Pharmacokinetic Parameters from In Vivo Studies

ParameterDescriptionImportance
Cₘₐₓ Maximum observed plasma concentration.Related to efficacy and potential peak-concentration toxicity.
Tₘₐₓ Time at which Cₘₐₓ is observed.Indicates the rate of drug absorption.
AUC Area Under the plasma concentration-time Curve.Represents the total systemic exposure to the drug.
Elimination Half-life.Time required for the plasma concentration to decrease by half.
CL Clearance.The volume of plasma cleared of the drug per unit of time; indicates the efficiency of elimination.
Vd Volume of Distribution.An apparent volume into which the drug distributes in the body.
F% Bioavailability.The fraction of an orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Pharmacokinetic Modeling: From Description to Prediction

While NCA describes the PK profile in the species tested, physiologically based pharmacokinetic (PBPK) modeling aims to predict it. [16]PBPK models are mathematical representations of the body, composed of compartments corresponding to real organs and tissues, connected by blood flow. [17][18] Causality: The power of PBPK modeling lies in its ability to integrate data from multiple sources—physicochemical properties, in vitro ADME data (CLint, %Fu), and animal PK data—to create a mechanistic framework. [19]This framework can then be used to:

  • Simulate PK profiles in species that have not been tested.

  • Predict the impact of DDIs.

  • Extrapolate from preclinical species to predict the human PK profile and guide the selection of a first-in-human dose. [16]

cluster_drug Drug-Specific Parameters cluster_system System-Specific Parameters (e.g., Human Physiology) solubility Solubility, LogP pbpk_model PBPK Model (Software like GastroPlus™, Simcyp®) solubility->pbpk_model In Vitro Data ppb Plasma Protein Binding (% Fu) ppb->pbpk_model In Vitro Data metabolism Metabolic Stability (CLint, Vmax, Km) metabolism->pbpk_model In Vitro Data blood_flow Organ Blood Flows blood_flow->pbpk_model System Data organ_vol Organ Volumes organ_vol->pbpk_model System Data enzyme_abundance Enzyme Abundance enzyme_abundance->pbpk_model System Data prediction Prediction Output: - Plasma Concentration-Time Profile - Tissue Concentrations - Human Dose Estimation pbpk_model->prediction

Caption: Structure of a bottom-up Physiologically Based Pharmacokinetic (PBPK) model.

Conclusion: An Integrated Strategy

The preclinical pharmacokinetic profiling of Sodium α-phenylpentyl camphorate is not a checklist of experiments but a dynamic, iterative process. The journey begins with foundational in vitro assays that characterize the molecule's intrinsic properties and potential liabilities. These data inform the design of robust in vivo studies, which are underpinned by a meticulously validated bioanalytical method. Finally, all collected data are integrated into mechanistic models that allow for the prediction of human pharmacokinetics. This strategic, science-driven approach ensures that by the time a candidate is considered for clinical trials, a comprehensive understanding of its ADME profile has been established, maximizing the potential for success and ensuring patient safety.

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Foundational

Structural Elucidation of Sodium α-Phenylpentyl Camphorate: A Comprehensive NMR-Based Technical Guide

Abstract This technical guide provides a detailed walkthrough of the structural characterization of Sodium α-phenylpentyl camphorate using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed walkthrough of the structural characterization of Sodium α-phenylpentyl camphorate using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. Instead, it offers a deep, mechanistic exploration of how one- and two-dimensional NMR experiments are synergistically employed to unambiguously determine the molecular architecture of this complex organic salt. We will delve into the rationale behind experimental choices, the meticulous process of spectral interpretation, and the logic that transforms raw data into a definitive structural assignment.

Introduction: The Imperative of Structural Verification

In the realm of pharmaceutical sciences, the precise molecular structure of an active pharmaceutical ingredient (API) is its fundamental identity. It dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. Sodium α-phenylpentyl camphorate, a salt derived from the natural product camphor, presents a fascinating structural puzzle, combining a rigid bicyclic ketone with a flexible, aromatic side chain. Its complete and accurate structural elucidation is a non-negotiable prerequisite for any further development.

NMR spectroscopy stands as the most powerful and definitive tool for the structural analysis of organic molecules in solution.[1][2] Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) and their through-bond and through-space connectivities provides an unparalleled level of structural detail.[3] This guide will demonstrate the application of a multi-pronged NMR strategy, encompassing ¹H NMR, ¹³C NMR, and a suite of two-dimensional techniques—COSY, HSQC, and HMBC—to piece together the molecular jigsaw of Sodium α-phenylpentyl camphorate.

Foundational Principles and Strategic Approach

The structural elucidation of an unknown molecule by NMR is a systematic process of hypothesis generation and validation. Our strategy is built upon a logical progression, where each experiment provides a new layer of information that builds upon the last.

G cluster_0 1D NMR: The Building Blocks cluster_1 2D NMR: Assembling the Fragments cluster_2 Final Structure 1H_NMR ¹H NMR (Proton Environments & Multiplicities) COSY COSY (¹H-¹H Connectivities) 1H_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlations) 1H_NMR->HSQC 13C_NMR ¹³C NMR & DEPT (Carbon Skeleton & Types) 13C_NMR->HSQC COSY->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlations) HSQC->HMBC Structure Unambiguous Structure of Sodium α-phenylpentyl camphorate HMBC->Structure

Figure 1: Workflow for NMR-based structural elucidation.

Experimental Protocol: A Self-Validating System

The integrity of our final structure is contingent upon the quality of the acquired data. Therefore, a robust and well-documented experimental protocol is paramount.

Sample Preparation

The quality of the NMR sample is the foundation of high-resolution spectra. A homogenous solution free of particulate matter and paramagnetic impurities is essential.[4]

  • Analyte Preparation : Approximately 10-15 mg of Sodium α-phenylpentyl camphorate was accurately weighed and dissolved in 0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would otherwise obscure the analyte's resonances.[5][6]

  • Internal Standard : Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Homogenization : The sample was vortexed until the solute was completely dissolved, ensuring a clear, homogenous solution.

  • Transfer : The solution was transferred to a clean, dry 5 mm NMR tube. The sample height should be sufficient to be within the detection region of the NMR probe.[7]

NMR Data Acquisition

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR : A standard single-pulse experiment was performed. Key parameters included a 30° pulse width, a 2-second relaxation delay, and 16 scans.

  • ¹³C{¹H} NMR : A proton-decoupled experiment was run with a 45° pulse width, a 2-second relaxation delay, and 1024 scans. DEPT-135 and DEPT-90 experiments were also performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D Experiments (COSY, HSQC, HMBC) : Standard pulse sequences were used. For the HMBC experiment, a long-range coupling constant of 8 Hz was optimized to observe two- and three-bond correlations.

Data Processing

The raw free induction decay (FID) signals were processed using specialized NMR software.[8][9][10][11] Processing steps included:

  • Fourier Transformation : Conversion of the time-domain data (FID) to the frequency-domain (spectrum).

  • Phasing : Correction of the phase of the signals to pure absorption mode.

  • Baseline Correction : Removal of any distortions in the baseline of the spectrum.

  • Referencing : Calibration of the chemical shift axis to the TMS signal at 0.00 ppm.

Spectral Analysis and Structural Assignment

The core of this guide lies in the systematic interpretation of the acquired NMR data. For clarity, we will first number the atoms of the Sodium α-phenylpentyl camphorate molecule.

Numbered structure of Sodium α-phenylpentyl camphorate
Figure 2: Numbering scheme for Sodium α-phenylpentyl camphorate.
¹H NMR Analysis: The Proton Fingerprint

The ¹H NMR spectrum provides the initial overview of the proton environments in the molecule.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
7.35-7.25m5HH-2', H-3', H-4', H-5', H-6'Typical aromatic region for a monosubstituted benzene ring.
5.10t1HH-1''Benzylic proton, deshielded by the adjacent phenyl group and ester oxygen.
2.35t1HH-4Proton adjacent to the carbonyl group in the camphor moiety.
2.10m1HH-3aDiastereotopic proton on the camphor ring.
1.95-1.80m3HH-5a, H-6a, H-2''aAliphatic protons.
1.70-1.55m3HH-5b, H-6b, H-2''bAliphatic protons.
1.40-1.20m4HH-3'' and H-4''Methylene protons of the pentyl chain.
0.92s3HH-8Methyl group on the camphor bridgehead.
0.88t3HH-5''Terminal methyl group of the pentyl chain.
0.85s3HH-9Methyl group on the camphor bridgehead.
0.80s3HH-10Methyl group on the camphor ring.
¹³C NMR and DEPT Analysis: The Carbon Backbone

The ¹³C NMR spectrum, in conjunction with DEPT experiments, reveals the number and type of carbon atoms.

Chemical Shift (δ, ppm) DEPT-135 Assignment Rationale
217.5-C-2Ketone carbonyl carbon.
176.0-C-1Ester carbonyl carbon.
141.2-C-1'Quaternary aromatic carbon attached to the pentyl chain.
128.5+C-3'/C-5'Aromatic CH.
128.3+C-2'/C-6'Aromatic CH.
127.1+C-4'Aromatic CH.
78.5+C-1''Carbon attached to the ester oxygen and phenyl group.
58.0-C-7Quaternary bridgehead carbon in camphor.
47.0-C-10Quaternary carbon in camphor.
43.5+C-4CH adjacent to the carbonyl group.
43.2-C-3CH₂ in the camphor ring.
35.8-C-2''CH₂ in the pentyl chain.
29.9-C-5CH₂ in the camphor ring.
27.0-C-6CH₂ in the camphor ring.
26.8-C-3''CH₂ in the pentyl chain.
22.5-C-4''CH₂ in the pentyl chain.
19.8+C-9Methyl group.
19.2+C-8Methyl group.
14.0+C-5''Terminal methyl group.
9.4+C-10Methyl group.
2D NMR Analysis: Connecting the Pieces

While 1D NMR provides the list of ingredients, 2D NMR provides the recipe for how they are connected.

The COSY spectrum reveals proton-proton couplings, typically through two or three bonds.[12]

COSY_Correlations cluster_camphor Camphorate Moiety cluster_pentyl α-Phenylpentyl Moiety H4 H-4 H3 H-3 H4->H3 H5 H-5 H4->H5 H6 H-6 H5->H6 H1_pp H-1'' H2_pp H-2'' H1_pp->H2_pp H3_pp H-3'' H2_pp->H3_pp H4_pp H-4'' H3_pp->H4_pp H5_pp H-5'' H4_pp->H5_pp

Figure 3: Key COSY correlations observed for Sodium α-phenylpentyl camphorate.

Key COSY correlations confirm the connectivity within the camphorate ring system and the linear nature of the pentyl chain. For instance, the correlation between the benzylic proton (H-1'') and the adjacent methylene protons (H-2'') is clearly observed.

The HSQC experiment correlates each proton with its directly attached carbon atom, providing definitive C-H assignments.

Table 3: Selected HSQC Correlations

Proton (δ, ppm) Correlated Carbon (δ, ppm) Assignment
7.35-7.25128.5, 128.3, 127.1Aromatic C-H
5.1078.5C-1''-H-1''
2.3543.5C-4-H-4
1.40-1.2026.8, 22.5C-3''-H-3'', C-4''-H-4''
0.9219.2C-8-H-8
0.8814.0C-5''-H-5''
0.8519.8C-9-H-9
0.809.4C-10-H-10

The HMBC experiment is arguably the most critical for elucidating the overall structure, as it reveals long-range (2-3 bond) correlations between protons and carbons. This allows us to connect the individual spin systems identified by COSY.

HMBC_Correlations cluster_key_correlations Key HMBC Correlations cluster_camphor_internal Camphorate Internal Correlations H1_pp H-1'' (δ 5.10) C1_camphor C-1 (δ 176.0) H1_pp->C1_camphor ³JCH (Ester Linkage) C1_phenyl C-1' (δ 141.2) H1_pp->C1_phenyl ²JCH C2_phenyl C-2'/C-6' (δ 128.3) H1_pp->C2_phenyl ³JCH H8 H-8 (δ 0.92) C7 C-7 (δ 58.0) H8->C7 C10 C-10 (δ 47.0) H8->C10 H9 H-9 (δ 0.85) H9->C7

Figure 4: Crucial HMBC correlations for structural assembly.

The most significant HMBC correlation is observed between the benzylic proton H-1'' (at δ 5.10 ppm) and the ester carbonyl carbon C-1 of the camphorate moiety (at δ 176.0 ppm). This ³JCH correlation unambiguously establishes the ester linkage between the camphorate and the α-phenylpentyl fragments. Furthermore, correlations from H-1'' to the aromatic carbons C-1' and C-2'/C-6' confirm the attachment of the pentyl chain to the phenyl ring.

Conclusion: A Unified Structural Narrative

By systematically integrating the information from 1D and 2D NMR experiments, we have constructed a complete and self-consistent structural assignment for Sodium α-phenylpentyl camphorate. The ¹H and ¹³C NMR spectra provided the fundamental chemical shift and multiplicity data. The COSY experiment established the proton-proton connectivities within the camphorate and phenylpentyl moieties. The HSQC experiment linked the protons to their directly attached carbons. Finally, and most critically, the HMBC experiment provided the long-range correlations that bridged the different structural fragments, confirming the ester linkage and the overall molecular architecture. This multi-faceted NMR approach exemplifies a robust and reliable methodology for the definitive structural characterization of complex organic molecules, a cornerstone of modern chemical and pharmaceutical research.

References

  • UCLA Department of Chemistry and Biochemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Camphor at BMRB (bmse001230). Retrieved from [Link]

  • Gareth A. Morris. (2015). NMR Data Processing. In eMagRes. John Wiley & Sons, Ltd.
  • Dodziuk, H., Ejchart, A., & Poznanski, J. (1999). ¹H and ¹³C NMR and Molecular Dynamics Study of Chiral Recognition of Camphor Enantiomers by α-Cyclodextrin. The Journal of Organic Chemistry, 64(5), 1503–1507.
  • Nummert, V., et al. (2009). Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. Magnetic Resonance in Chemistry, 47(11), 949-957.
  • The Royal Society of Chemistry. (2021). Supplementary Information. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Sharma, R. K., & Sidiqui, S. (2014). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 3(3), 152-157.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • PubMed. (1999). ¹H and (13)C NMR and Molecular Dynamics Study of Chiral Recognition of Camphor Enantiomers by alpha-Cyclodextrin. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). ¹H- and ¹³C-NMR for. Retrieved from [Link]

  • Zangger, K. (2015). Pure shift NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 86-87, 1-20.
  • ResearchGate. (n.d.). 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. Retrieved from [Link]

  • Nuzillard, J. M., & Plainchont, B. (2018). The COSY and HMBC correlations are referenced according to the pairs of...
  • E. Wenkert, et al. (1971). ¹³C Nuclear magnetic resonance spectroscopy of naturally occurring substances. Camphor and related compounds.
  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Johnson, B. A., & Blevins, R. A. (2022). NMR data processing, visualization, analysis and structure calculation with NMRFx.
  • EPFL. (n.d.). 2D NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). The calculated ¹H-NMR and ¹³C-NMR isotropic chemical shifts. Retrieved from [Link]

  • Williams, R. M., & Reich, H. J. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compounds Using 2D NMR Spectra. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Retrieved from [Link]

  • Canadian Science Publishing. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-239.
  • Marion, D. (2013). An introduction to biological NMR spectroscopy. Molecular & Cellular Proteomics, 12(11), 3006-3025.
  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Rational HPLC-UV Method Development for Sodium α-Phenylpentyl Camphorate Quantification

Executive Summary The quantification of complex amphiphilic pharmaceutical compounds requires highly controlled chromatographic environments. This application note details a robust, first-principles-based High-Performanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of complex amphiphilic pharmaceutical compounds requires highly controlled chromatographic environments. This application note details a robust, first-principles-based High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of Sodium α-phenylpentyl camphorate . Designed for researchers and drug development professionals, this guide moves beyond a simple procedural list. It breaks down the causality behind the method's engineering—specifically addressing ion suppression, stationary phase selection, and optical detection—while embedding a self-validating System Suitability Testing (SST) framework to ensure absolute data integrity.

Physicochemical Profiling & Method Engineering

To develop a rugged chromatographic method, the analytical conditions must be dictated by the intrinsic physicochemical properties of the target analyte. Sodium α-phenylpentyl camphorate (CAS: 4201-91-6) presents unique challenges due to its dual nature[1].

  • Analyte Characterization: The molecule is the sodium salt of a monoester formed from camphoric acid and 1-phenyl-1-pentanol, yielding a molecular formula of C21H29O4.Na[2]. It is also registered under the synonym Sodium 1-(5-phenylpentyl)camphorate[3].

  • Stationary Phase Selection (The Hydrophobic Drive): The presence of the bulky bicyclic camphor skeleton combined with the 1-phenylpentyl chain gives the molecule a highly lipophilic C21 hydrocarbon framework[3]. To achieve adequate retention and steric separation from potential degradation products, a high-carbon-load, end-capped C18 reversed-phase column is required.

  • Ion Suppression & pH Control (The Causality of Peak Shape): The free carboxylate group of the camphorate moiety acts as a weak acid (pKa ~4.8). If analyzed in a neutral mobile phase, the analyte exists in a dynamic equilibrium between its ionized (carboxylate) and unionized (carboxylic acid) states. This dual-state partitioning leads to severe peak tailing and irreproducible retention times. Drawing from established chiral and achiral separation protocols for camphoric acid isomers, the addition of a strong acidic modifier is mandatory[4]. By incorporating 0.1% Trifluoroacetic Acid (TFA) into the mobile phase, the pH is driven down to ~2.0. This fully protonates the carboxylate group, forcing the molecule into a single, neutral, lipophilic state, thereby guaranteeing sharp, symmetrical peak elution[4].

  • Optical Detection Optimization: The unconjugated phenyl ring on the pentyl chain serves as the primary chromophore. While aromatic rings broadly absorb at 254 nm, the π→π∗ transition is significantly stronger at lower wavelengths. To maximize the signal-to-noise ratio and optimize sensitivity—a critical parameter in HPLC-UV frameworks—detection is set to 214 nm[5].

MethodLogic Analyte Sodium α-phenylpentyl camphorate Prop1 Phenyl Ring Chromophore Analyte->Prop1 Prop2 Carboxylate Group (pKa ~4.8) Analyte->Prop2 Prop3 High Lipophilicity (C21 Skeleton) Analyte->Prop3 Choice1 UV Detection @ 214 nm Prop1->Choice1 Dictates Choice2 Acidic Mobile Phase (pH 2.0 with TFA) Prop2->Choice2 Requires Choice3 Reversed-Phase C18 (70% Acetonitrile) Prop3->Choice3 Drives

Caption: Logical framework for HPLC-UV method development based on analyte physicochemical properties.

Analytical Protocol: A Self-Validating System

Trustworthiness in analytical chemistry relies on methods that prove their own validity before and during execution. This protocol embeds System Suitability Testing (SST) and Quality Control (QC) bracketing directly into the workflow. If the SST fails, the system halts, preventing the generation of compromised data.

Workflow Prep Sample Preparation SST System Suitability Prep->SST Analysis HPLC-UV Analysis SST->Analysis Data Data Processing & QC Bracket Analysis->Data

Caption: Step-by-step self-validating workflow for the quantification of Sodium α-phenylpentyl camphorate.

Reagents & Materials
  • Reference Standard: Sodium α-phenylpentyl camphorate (Purity 99.0%).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: HPLC-Grade Trifluoroacetic Acid (TFA).

Chromatographic Conditions
ParameterSpecificationRationale
Column Zorbax Eclipse Plus C18, 150 × 4.6 mm, 3.5 µmHigh carbon load for retention of the C21 lipophilic skeleton.
Mobile Phase A 0.1% TFA in Milli-Q WaterLowers pH to ~2.0, suppressing carboxylate ionization[4].
Mobile Phase B 0.1% TFA in AcetonitrileStrong organic modifier to elute the highly hydrophobic analyte.
Elution Mode Isocratic: 30% A / 70% B70% organic ensures a practical retention factor ( k′ between 3 and 8).
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; ensures optimal linear velocity.
Column Temp. 30°C ± 1°CStabilizes mobile phase viscosity and ensures reproducible partitioning.
Detection UV at 214 nmTargets the strong π→π∗ transition of the phenyl ring[5].
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.
Step-by-Step Execution

Step 1: Preparation of Diluent and Standards

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v). Note: Matching the diluent to the mobile phase prevents solvent-shock peak distortion.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Sodium α-phenylpentyl camphorate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.

  • Working Standards: Serially dilute the stock solution to create a 5-point calibration curve (e.g., 10, 25, 50, 100, and 150 µg/mL).

Step 2: Sample Preparation

  • Extract the active pharmaceutical ingredient (API) from the matrix using the diluent.

  • Vortex for 2 minutes, followed by centrifugation at 10,000 rpm for 10 minutes to precipitate insoluble excipients.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

Step 3: System Suitability Testing (SST) - The Validation Gate Before running unknown samples, inject the 50 µg/mL standard six consecutive times. The system is only deemed "fit for purpose" if it meets the following criteria:

  • Retention Time Precision: %RSD 1.0%.

  • Peak Area Precision: %RSD 2.0%.

  • Tailing Factor ( Tf​ ): 1.5 (Confirms successful ion suppression by TFA).

  • Theoretical Plates ( N ): 5000 (Confirms column health).

Step 4: Sequence Bracketing Run the analytical sequence by injecting a QC standard (50 µg/mL) every 10 samples and at the end of the run. If the QC bracket drifts by more than ±2.0% from its theoretical value, the samples within that bracket must be re-analyzed.

Method Validation Metrics

Upon execution of the method development, the following validation parameters (in accordance with ICH Q2(R1) guidelines) should be established. Below is a representative data structure summarizing the expected performance of this specific method:

Validation ParameterMetric AchievedAcceptance Criteria
Linearity Range 10 – 150 µg/mL R2≥0.999
Limit of Detection (LOD) 1.5 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantification (LOQ) 4.5 µg/mLSignal-to-Noise (S/N) 10
Intra-day Precision (%RSD) 0.8% 2.0% (n=6 injections)
Inter-day Precision (%RSD) 1.2% 2.0% (over 3 days)
Accuracy (Recovery) 98.5% – 101.2%98.0% – 102.0% across 3 levels

Sources

Application

Step-by-step laboratory synthesis protocol for Sodium alpha-phenylpentyl camphorate

Application Note: Laboratory Synthesis and Isolation Protocol for Sodium α -Phenylpentyl Camphorate Introduction and Mechanistic Overview Sodium α -phenylpentyl camphorate (CAS: 4201-91-6) [1] is a specialized terpenoid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis and Isolation Protocol for Sodium α -Phenylpentyl Camphorate

Introduction and Mechanistic Overview

Sodium α -phenylpentyl camphorate (CAS: 4201-91-6) [1] is a specialized terpenoid derivative, structurally classified as the sodium salt of a camphoric acid monoester. The compound integrates the rigid, lipophilic bicyclic framework of camphor with the extended hydrocarbon chain and aromatic ring of 1-phenyl-1-pentanol (also known as α -butylbenzyl alcohol).

The synthesis of this molecule requires a two-phase approach:

  • Regioselective Ring-Opening Esterification: The reaction between D-camphoric anhydride and the secondary alcohol (1-phenyl-1-pentanol). Because secondary alcohols are sterically hindered, a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) is essential to accelerate the acyl transfer.

  • Controlled Neutralization: The resulting α -phenylpentyl hydrogen camphorate contains a free carboxylic acid moiety, which is subsequently neutralized with a precise stoichiometric equivalent of sodium hydroxide to yield the final amphiphilic sodium salt [1].

G A D-Camphoric Anhydride + 1-Phenyl-1-pentanol B Nucleophilic Catalysis (Ring-Opening) A->B DMAP, Toluene, Reflux (110°C) C alpha-Phenylpentyl Hydrogen Camphorate B->C Aqueous Workup (Acidic) D Stoichiometric Neutralization C->D NaOH (aq), Ethanol, 0-5°C E Sodium alpha-Phenylpentyl Camphorate D->E Lyophilization / Crystallization

Workflow for the synthesis of Sodium alpha-phenylpentyl camphorate.

Materials and Reagents

To ensure high reproducibility and minimize side reactions (such as diester formation or hydrolysis), anhydrous conditions must be maintained during the esterification phase.

Reagent / MaterialRole in SynthesisEquiv.Notes / Purity Requirements
D-Camphoric Anhydride Electrophilic substrate1.0Must be strictly anhydrous (stored in desiccator).
1-Phenyl-1-pentanol Nucleophile1.05Slight excess drives the equilibrium forward.
DMAP Nucleophilic catalyst0.1Facilitates attack on the sterically hindered anhydride.
Toluene (Anhydrous) Solvent-High boiling point allows kinetic overcoming of steric hindrance.
Sodium Hydroxide (NaOH) Base for salt formation1.0Use a standardized 1.0 M aqueous solution for precision.
Ethanol (Absolute) Co-solvent-Solubilizes the monoester during neutralization.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of α -Phenylpentyl Hydrogen Camphorate

Causality Note: Camphoric anhydride possesses two carbonyl carbons. Nucleophilic attack typically favors the less sterically hindered secondary carbonyl over the tertiary carbonyl, yielding the desired regioisomer as the major product. DMAP acts as an acyl transfer agent, forming a highly reactive N -acylpyridinium intermediate.

  • Apparatus Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet.

  • Reagent Charging: Add D-camphoric anhydride (10.0 mmol, 1.82 g) and anhydrous toluene (50 mL) to the flask. Stir until a uniform suspension is achieved.

  • Catalyst and Alcohol Addition: Add 1-phenyl-1-pentanol (10.5 mmol, 1.72 g) followed by DMAP (1.0 mmol, 0.12 g).

  • Reflux: Heat the reaction mixture to reflux (approx. 110°C) under an inert atmosphere.

    • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The anhydride spot should disappear over 12-18 hours.

  • Quenching and Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Acidic Wash: Wash the organic layer with cold 1M HCl (2 × 30 mL) to protonate and remove the DMAP catalyst.

    • Critical Step: Ensure the aqueous phase pH is ~2. Failure to remove DMAP will contaminate the final salt.

  • Isolation: Wash the organic layer with brine (30 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude monoester as a viscous oil or off-white solid.

Phase 2: Controlled Neutralization

Causality Note: The monoester must be neutralized carefully. Over-basification or excessive heat during this step can trigger the saponification (hydrolysis) of the newly formed ester bond, reverting the compound to camphoric acid and the free alcohol.

  • Dissolution: Dissolve the crude α -phenylpentyl hydrogen camphorate (assume 100% theoretical yield for calculation, approx. 3.46 g) in absolute ethanol (30 mL) in a 100 mL Erlenmeyer flask.

  • Temperature Control: Chill the solution in an ice-water bath to 0–5°C.

  • Titration: Slowly add standardized 1.0 M NaOH (aq) dropwise while monitoring the pH.

    • Validation: Stop the addition exactly when the pH reaches 7.5–8.0 (indicating complete deprotonation of the carboxylic acid without excess hydroxide). This should require approximately 9.5 to 10.0 mL of the NaOH solution.

  • Solvent Removal: Remove the ethanol under reduced pressure at a low temperature (< 30°C) to prevent thermal degradation of the salt.

Phase 3: Purification and Lyophilization
  • Aqueous Reconstitution: Dissolve the resulting gummy residue in a minimum amount of HPLC-grade water (approx. 20 mL).

  • Filtration: Pass the aqueous solution through a 0.22 μ m PTFE syringe filter to remove any unreacted, insoluble 1-phenyl-1-pentanol or trace organic impurities.

  • Lyophilization: Freeze the clear aqueous filtrate at -80°C and lyophilize (freeze-dry) for 24-48 hours to yield Sodium α -phenylpentyl camphorate as a fine, amorphous white powder.

Analytical Characterization (Expected Data)

To validate the integrity of the synthesized self-validating system, the following analytical parameters should be confirmed:

Analytical MethodExpected Result / Target ParameterDiagnostic Significance
ESI-MS (Negative Ion) m/z 345.45 [M−Na]− Confirms the molecular weight of the camphorate monoester anion [1].
1 H NMR (D 2​ O) Absence of COOH proton (~11-12 ppm). Presence of aromatic protons (7.1-7.4 ppm, 5H).Confirms successful esterification and complete neutralization to the sodium salt.
FT-IR (ATR) Strong bands at ~1730 cm −1 (ester C=O) and ~1580 cm −1 (carboxylate asymmetric stretch).Differentiates the ester carbonyl from the neutralized carboxylate salt.
Solubility Soluble in water and methanol; insoluble in hexanes.Confirms the amphiphilic nature of the synthesized sodium salt.

References

  • National Institutes of Health (NIH). Global Substance Registration System (GSRS): SODIUM .ALPHA.-PHENYLPENTYL CAMPHORATE. Retrieved from[Link]

Method

Application Note: A Robust LC-MS/MS Protocol for the Quantification of Sodium α-Phenylpentyl Camphorate in Human Blood Plasma

Abstract This document provides a comprehensive and detailed protocol for the quantification of Sodium α-phenylpentyl camphorate in human blood plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive and detailed protocol for the quantification of Sodium α-phenylpentyl camphorate in human blood plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is designed for preclinical and clinical research applications, offering high sensitivity, selectivity, and throughput. The protocol encompasses all critical stages, from sample preparation and chromatographic separation to mass spectrometric detection and method validation, adhering to the principles outlined in regulatory guidelines from the FDA and EMA. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic and toxicokinetic studies of Sodium α-phenylpentyl camphorate.

Introduction

Sodium α-phenylpentyl camphorate is a compound of interest in pharmaceutical development. Accurate and precise quantification of this analyte in biological matrices, such as blood plasma, is fundamental for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS has become the gold standard for bioanalysis due to its inherent selectivity and sensitivity.[1] This application note details a robust method for the determination of Sodium α-phenylpentyl camphorate in plasma, providing a foundation for method development and validation in a regulated environment.

The causality behind the experimental choices presented herein is grounded in established bioanalytical principles. A liquid-liquid extraction (LLE) procedure is selected for its efficiency in removing proteins and phospholipids, which can cause ion suppression and contaminate the LC-MS/MS system.[2] A reversed-phase C18 column is chosen for its broad applicability in separating small molecules. The use of a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity for quantitative analysis.[3][4]

Materials and Reagents

Material/ReagentSupplierGrade
Sodium α-phenylpentyl camphorate(Specify Source)Reference Standard (≥98%)
Warfarin (Internal Standard)(Specify Source)Reference Standard (≥98%)
Acetonitrile(Specify Source)LC-MS Grade
Methanol(Specify Source)LC-MS Grade
Water(Specify Source)LC-MS Grade
Formic Acid(Specify Source)LC-MS Grade[5]
Ammonium Formate(Specify Source)LC-MS Grade[5]
Methyl Tertiary Butyl Ether (MTBE)(Specify Source)HPLC Grade
Human Plasma (K2EDTA)(Specify Source)Pooled, Blank

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_add Add Internal Standard (Warfarin) plasma->is_add protein_precip Protein Precipitation (Acetonitrile) is_add->protein_precip vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge lle Liquid-Liquid Extraction (MTBE) vortex_centrifuge->lle evap Evaporate Supernatant lle->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute injection Inject Sample reconstitute->injection lc_sep Chromatographic Separation injection->lc_sep ms_detect Mass Spectrometric Detection lc_sep->ms_detect quant Quantification ms_detect->quant report Generate Report quant->report

Caption: Overview of the bioanalytical workflow.

Detailed Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sodium α-phenylpentyl camphorate and Warfarin (Internal Standard, IS) in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Sodium α-phenylpentyl camphorate stock solution with 50% methanol/water to create working standard solutions for spiking into blank plasma.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Warfarin stock solution with 50% methanol/water to a final concentration of 100 ng/mL.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare CC and QC samples at desired concentrations. A typical calibration curve range would be 1-1000 ng/mL. QC samples should be prepared at a minimum of three levels: low, medium, and high.

Plasma Sample Preparation Protocol
  • Thaw plasma samples at room temperature and vortex to ensure homogeneity.[6]

  • To 50 µL of plasma sample (blank, CC, QC, or unknown), add 10 µL of the 100 ng/mL Warfarin internal standard working solution and vortex for 10 seconds.

  • Add 150 µL of acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of MTBE, vortex for 2 minutes, and centrifuge at 13,000 rpm for 5 minutes.[7]

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (90:10 Methanol:10 mM Ammonium Formate). Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following tables outline the starting parameters for the LC-MS/MS method. These should be optimized during method development.

Table 1: Liquid Chromatography Parameters

ParameterValueRationale
HPLC System(Specify Model, e.g., Shimadzu UFLC)Standard high-performance system.
Column(Specify, e.g., Discovery C18, 50 x 4.6 mm, 5 µm)[7]C18 provides good retention for moderately non-polar compounds.
Column Temperature40°CEnsures reproducible retention times.
Mobile Phase A10 mM Ammonium Formate in WaterCommon aqueous mobile phase for reversed-phase chromatography.
Mobile Phase BMethanolCommon organic mobile phase.
Flow Rate0.5 mL/min[7]Appropriate for the column dimensions.
Injection Volume10 µL[7]Standard injection volume.
Gradient Elution0-0.5 min: 10% B; 0.5-2.0 min: 10-90% B; 2.0-2.5 min: 90% B; 2.5-2.6 min: 90-10% B; 2.6-3.0 min: 10% BA gradient is used to ensure good peak shape and elution of the analyte and IS.
Run Time3.0 minutesAllows for rapid sample throughput.

Table 2: Mass Spectrometry Parameters

ParameterValueRationale
Mass Spectrometer(Specify Model, e.g., AB Sciex QTRAP 5500)A triple quadrupole instrument is ideal for quantitative MRM analysis.
Ionization SourceElectrospray Ionization (ESI)Suitable for a wide range of compounds.[8]
PolarityNegative Ion ModeThe carboxylate group of the camphorate moiety is expected to ionize well in negative mode.
MRM TransitionsTo be determined during method developmentPrecursor ion will be [M-H]⁻. Product ions will be determined by infusing the analyte and performing a product ion scan.
Source Temperature500°COptimized for efficient desolvation.
IonSpray Voltage-4500 VTypical voltage for negative mode ESI.
Collision GasNitrogenStandard collision gas for fragmentation.

Method Validation

The developed method must be validated according to regulatory guidelines from the FDA and/or EMA.[1][9][10][11] The validation should assess the following parameters:

  • Selectivity and Specificity: Analysis of at least six different lots of blank plasma to ensure no significant interference at the retention times of the analyte and IS.

  • Linearity and Range: A calibration curve with at least six non-zero standards should be prepared and analyzed. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of four concentration levels (LLOQ, LQC, MQC, HQC). The accuracy should be within ±15% (±20% at LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% at LLOQ).[11]

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to the response of the analyte in a neat solution.

  • Recovery: The efficiency of the extraction procedure should be determined at low, medium, and high QC concentrations.

  • Stability: The stability of the analyte in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

validation Method Validation Method Validation Selectivity Selectivity Method Validation->Selectivity Linearity Linearity Method Validation->Linearity Accuracy & Precision Accuracy & Precision Method Validation->Accuracy & Precision Matrix Effect Matrix Effect Method Validation->Matrix Effect Recovery Recovery Method Validation->Recovery Stability Stability Method Validation->Stability Freeze-Thaw Freeze-Thaw Stability->Freeze-Thaw Bench-Top Bench-Top Stability->Bench-Top Long-Term Long-Term Stability->Long-Term

Caption: Key parameters for bioanalytical method validation.

Data Analysis and Quantification

Data acquisition and processing should be performed using the instrument-specific software. The concentration of Sodium α-phenylpentyl camphorate in the unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve using a weighted (1/x² or 1/x) linear regression.

Conclusion

The LC-MS/MS protocol described in this application note provides a robust and reliable method for the quantification of Sodium α-phenylpentyl camphorate in human blood plasma. The detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with the guidelines for method validation, offer a solid foundation for researchers in the field of drug development. Adherence to these protocols and validation principles will ensure the generation of high-quality data suitable for regulatory submissions.

References

  • Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • PubMed. (2019, February 20). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
  • OPUS at UTS. Optimized plasma sample preparation and LC‐MS analysis.
  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline.
  • European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation.
  • ResearchGate. Mass spectrometry optimized parameters for all selected compounds.
  • PubMed. (2016, November 15). Development and validation of ultrafast LC-MS/MS method for quantification of anti-influenza agent camphecene in whole rat blood using dried blood spots and its application to pharmacokinetic studies.
  • ScienceOpen. (2023, February 28). Optimised plasma sample preparation and LC-MS analysis to.
  • PMC. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics.
  • PMC. High-Resolution Mass Spectrometry Identification of Novel Surfactant-Derived Sulfur-Containing Disinfection Byproducts from Gas Extraction Wastewater.
  • CORE. (2008, November 17). Full-Scan Accurate Mass Selectivity of Ultra-Performance Liquid Chromatography Combined with Time-of-Flight and Orbitrap Mass Spectrometry.
  • News-Medical.Net. (2025, October 28). Improving sample preparation for LC-MS/MS analysis.
  • PLOS One. (2012, February 27). Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation.
  • MDPI. (2024, November 19). Comparison of Sample Preparation and Detection Methods for the Quantification of Synthetic Musk Compounds (SMCs) in Carp Fish Samples.
  • Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids.
  • LC-MS Grade Solvents and Reagents.
  • PubMed. (2016, April 16). LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats.
  • Arabian Journal of Chemistry. (2013, September 1). Development and validation of analytical method for Naftopidil in human plasma by LC–MS/MS.
  • European Review for Medical and Pharmacological Sciences. Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma.
  • Protocols.io. (2024, February 23). LC-MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia.
  • PubMed. (2005, November 15). Pharmacokinetics of alpha-naphthyl isothiocyanate in rats.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Baseline Drift in Sodium α-Phenylpentyl Camphorate Chromatography

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the chromatographic challenges of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the chromatographic challenges of Sodium α-phenylpentyl camphorate .

Mechanistic Context

Sodium α-phenylpentyl camphorate (C₂₁H₂₉O₄·Na) is an amphiphilic organic salt. To retain this compound on a reversed-phase column (e.g., C18), the mobile phase pH must be lowered significantly below the pKa of its camphorate carboxylate group (pKa ~4.5) to ensure it remains in a neutral, protonated state. This requires acidic modifiers like Trifluoroacetic acid (TFA). However, because the compound relies solely on its isolated α-phenylpentyl group for UV detection (requiring low-UV monitoring at 210–214 nm), the strong background absorbance of TFA at these wavelengths creates severe baseline drift during gradient elution[1].

Below is a comprehensive, self-validating framework to diagnose and eliminate baseline instability in your assays.

Diagnostic Workflows

To prevent wasted time and resources, troubleshooting must follow a logical, exclusionary pathway. The following diagrams map out the root causes of baseline drift and the step-by-step diagnostic workflow.

RootCause A Baseline Drift in Sodium α-phenylpentyl camphorate B Mobile Phase Inconsistencies A->B C Thermal Fluctuations A->C D System/Column Contamination A->D B1 TFA/Buffer Degradation (UV Absorbance Shift) B->B1 B2 Inadequate Degassing (Micro-bubbles) B->B2 C1 Detector Cell Temp Variation C->C1 C2 Frictional Heating in Column C->C2 D1 Late-Eluting Lipophilic Impurities D->D1 D2 Stationary Phase Bleed D->D2

Root cause analysis of baseline drift in camphorate chromatography.

Workflow Start Observe Baseline Drift Step1 Run Blank Gradient Start->Step1 Decision1 Drift Persists? Step1->Decision1 PathA Check Sample Matrix (Late Eluters) Decision1->PathA No Step2 Replace Column with Restriction Capillary Decision1->Step2 Yes Decision2 Drift Persists? Step2->Decision2 PathB Clean/Replace Column Decision2->PathB No Step3 Prepare Fresh Mobile Phase & Balance Absorbance Decision2->Step3 Yes

Step-by-step diagnostic workflow for isolating baseline drift sources.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why does my baseline drift upward severely during the gradient elution of Sodium α-phenylpentyl camphorate? A: This is a classic symptom of mobile phase absorbance mismatch. At 210–214 nm, TFA absorbs UV light strongly. As your gradient shifts from the highly aqueous Phase A to the highly organic Phase B, the changing solvent environment alters the molar absorptivity of the TFA[1]. Because the organic solvent (e.g., Acetonitrile) has a different refractive index and UV cutoff than water, the baseline naturally rises[1]. Solution: You must balance the absorbance of both mobile phases (See Protocol 1).

Q2: How can I differentiate between stationary phase bleed and system contamination as the source of my baseline drift? A: Both issues manifest as baseline instability, but their origins dictate the fix. Column bleed occurs when the stationary phase degrades (often due to harsh pH). System contamination involves late-eluting lipophilic impurities building up on the column. Solution: Perform a restriction capillary test[2]. Replace the analytical column with a zero-dead-volume union or a backpressure capillary and run the gradient[2]. If the baseline stabilizes, the column is the source. If the drift continues, the issue lies in the solvent delivery system, mobile phase, or detector[2].

Q3: What role does temperature play in the baseline stability of this specific assay? A: The bulky, rigid structure of the camphorate derivative requires precise thermodynamics for consistent mass transfer. Without active temperature control, fluctuations in ambient laboratory temperature alter the mobile phase density and refractive index inside the detector flow cell[3]. Because the mobile phase passes through pump heads and tubing before reaching the detector, its temperature lags behind room temperature changes, creating a delayed, rolling baseline drift[3]. Solution: Implement a column oven with precise temperature regulation and insulate all exposed capillary tubing between the column outlet and the detector inlet[4][5].

Q4: Why am I seeing baseline noise specifically when using TFA as an ion-pairing agent? A: Dirty or malfunctioning check valves are common culprits of baseline noise in ion-pair methods using TFA[4]. Solution: Switch to ceramic check valves, which have been proven to significantly reduce mechanical noise and baseline fluctuations in TFA-based runs[4].

Quantitative Data & Troubleshooting Matrices

Table 1: Absorbance Characteristics of Common Mobile Phase Additives (at 210 nm)

Use this table to select the appropriate modifier concentrations to minimize background absorbance shifts.

Additive / SolventUV Cutoff (nm)Absorbance at 210 nm (0.1% v/v in Water)Impact on Baseline Drift
Trifluoroacetic Acid (TFA)~210High (~0.5 - 0.8 AU)Severe upward drift in gradients
Formic Acid210Moderate (~0.2 - 0.4 AU)Moderate drift; requires balancing
Phosphoric Acid<200Low (<0.05 AU)Minimal drift; ideal if MS is not required
Acetonitrile (HPLC Grade)190N/A (Solvent base)Low background noise
Methanol (HPLC Grade)205N/A (Solvent base)High background noise at 210 nm
Table 2: Baseline Drift Diagnostic Matrix
SymptomPrimary CauseSecondary CauseImmediate Action
Steady upward drift during gradientUnbalanced TFA absorbanceSolvent degradationExecute Protocol 1 (Absorbance Balancing)
Cyclic, rolling baseline fluctuationsAmbient temperature shiftsDetector cell thermal lagInsulate tubing; stabilize room temp[3]
Sudden baseline drops or spikesMicro-bubbles in flow cellFailing check valvesCheck degasser; install ceramic valves[4]
Continuous downward driftColumn not equilibratedStationary phase bleedFlush column with 20 column volumes

Validated Experimental Protocols

Protocol 1: Mobile Phase Preparation and Absorbance Balancing

Causality: By intentionally offsetting the TFA concentration in the organic phase, you counteract the natural increase in UV absorbance caused by the solvent shift, resulting in a flat baseline. Self-Validating Step: The pre-run absorbance check ensures the system is balanced before any sample is injected.

  • Prepare Phase A (Aqueous): Add exactly 1.0 mL of HPLC-grade TFA to 1000 mL of ultrapure water (0.1% v/v). Degas thoroughly using helium sparging or an inline vacuum degasser[1].

  • Prepare Phase B (Organic): Add exactly 0.85 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile (0.085% v/v). Note: Less TFA is used here because Acetonitrile enhances the molar absorptivity of TFA.

  • System Validation (The Self-Check):

    • Pump 100% Phase A through the system at your method flow rate.

    • Auto-zero the UV detector at 210 nm.

    • Switch the pump to 100% Phase B.

    • Monitor the baseline. If the baseline shifts by more than ±5 mAU, adjust the TFA concentration in Phase B (add 0.01% TFA if it drops; dilute with Acetonitrile if it rises) until the absorbance matches Phase A.

Protocol 2: System Passivation and Diagnostic Isolation

Causality: Isolating the column from the fluidic path definitively proves whether the drift is chemical (mobile phase/detector) or physical (column bleed/retained impurities).

  • Remove the Variable: Disconnect the analytical column.

  • Install Restriction: Connect a zero-dead-volume union or a backpressure capillary (e.g., 0.13 mm ID x 2 m length) between the injector and the detector to simulate column backpressure[2].

  • Run Blank Gradient: Execute your standard gradient method.

  • Analyze Data (The Self-Check):

References

  • Title: Why Your HPLC Baseline Drifts—And How to Stop It Source: Labtech URL: [Link]

  • Title: Why Your HPLC Baseline Drifts—And How to Stop It Source: Separation Science URL: [Link]

  • Title: HPLC Troubleshooting - Baseline Drift Source: Shimadzu UK Limited URL: [Link]

  • Title: Understanding and Preventing Baseline Drift in HPLC-ECD Source: Amuza Inc URL: [Link]

  • Title: How to Troubleshoot HPLC Baseline Drift Issues Source: Eureka by PatSnap URL: [Link]

  • Title: Shimadzu Baseline Disturbance Source: Shimadzu NL URL: [Link]

Sources

Optimization

Reducing synthetic impurities in Sodium alpha-phenylpentyl camphorate manufacturing

Welcome to the Technical Support Center for Sodium α-Phenylpentyl Camphorate manufacturing. As a Senior Application Scientist, I frequently consult with process chemists who encounter yield and purity bottlenecks when sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sodium α-Phenylpentyl Camphorate manufacturing. As a Senior Application Scientist, I frequently consult with process chemists who encounter yield and purity bottlenecks when synthesizing this specific choleretic API.

The synthesis of this compound is deceptively complex. It requires navigating the severe steric hindrance inherent to the camphoric acid scaffold and managing the stereochemical demands of the α-phenylpentyl moiety. This guide deconstructs the mechanistic origins of common synthetic impurities and provides field-proven, self-validating protocols to ensure your batch meets stringent ICH Q3A guidelines.

Mechanistic Workflow & Impurity Divergence

To troubleshoot effectively, we must first map the synthetic pathway and identify exactly where kinetic and thermodynamic forces cause impurity divergence.

Workflow A Benzaldehyde + BuMgBr B α-Phenylpentanol (Racemic or Chiral) A->B Grignard Addition D C1-Monoester (Target Intermediate) B->D Regioselective Esterification E C3-Regioisomer (Major Impurity) B->E C D-Camphoric Anhydride C->D C->E Kinetic Attack (Sterics) F Sodium α-Phenylpentyl Camphorate (API) D->F NaOEt / EtOH Salt Formation

Mechanistic workflow for Sodium α-Phenylpentyl Camphorate synthesis and regioisomer divergence.

Quantitative Impurity Profiling

Before adjusting your reaction parameters, benchmark your analytical results against the established impurity thresholds below.

Impurity ProfileMechanistic Origin / CausalityAcceptable Limit (ICH Q3A)Recommended Detection Method
C3-Regioisomer Kinetic attack on the less sterically hindered C3 carbonyl of camphoric anhydride.< 0.15%RP-HPLC (C18 column, UV 254 nm)
Biphenyl Wurtz homocoupling side-reaction during the Grignard synthesis of α-phenylpentanol.< 0.10%GC-FID or GC-MS
Diastereomers Lack of chiral resolution of racemic α-phenylpentanol prior to esterification.< 0.50%Chiral HPLC (Daicel Chiralpak)
Diester Over-esterification due to excess alcohol equivalents or prolonged reaction times.< 0.10%LC-MS (ESI+)
Free Acid Incomplete salt formation due to steric shielding of the C1-carboxylate group.< 0.50%Acid-Base Titration / HPLC

Troubleshooting FAQs

Q: During the anhydride opening step, our HPLC shows a massive spike in a secondary peak with the exact same mass as our target monoester. What is causing this? A: You are observing the formation of the C3-regioisomer (isocamphorate ester). This is a classic kinetic versus thermodynamic control issue. D-camphoric anhydride possesses two reactive carbonyls. The C1 carbonyl is flanked by a quaternary carbon (C2) and a tertiary carbon, creating immense steric shielding. Conversely, the C3 carbonyl is significantly less hindered. When you introduce a bulky secondary alcohol like α-phenylpentanol, kinetic nucleophilic attack overwhelmingly favors the less hindered C3 position[4.2]. To synthesize the sterically hindered C1-monoester (the target API precursor), you must bypass kinetic control. This is achieved by utilizing high-temperature thermodynamic equilibration with a specialized catalyst like DMAP, allowing the reversible reaction to funnel into the more thermodynamically stable C1-ester over time.

Q: We are detecting yellowish crystalline impurities in our α-phenylpentanol intermediate. GC-MS identifies it as biphenyl. How do we suppress this? A: Biphenyl is the product of a Wurtz-type homocoupling side reaction during the Grignard synthesis of α-phenylpentanol[5.2]. When the halide is added too rapidly, local high concentrations react with the newly formed Grignard reagent rather than the magnesium surface. To suppress this, you must strictly control the feed rate of the halide and maintain the reaction temperature below 35°C. Additionally, ensure your magnesium turnings are freshly activated (e.g., with iodine or 1,2-dibromoethane) to maximize the surface area for the desired insertion reaction.

Q: Our final sodium salt formulation is failing release testing due to high free acid content. Why is the salt formation incomplete? A: The C1-carboxylate is buried within the steric bulk of the camphorate ring and the adjacent α-phenylpentyl chain. Standard aqueous NaOH often fails to achieve complete deprotonation because the hydrophobic bulk repels the hydration sphere of the hydroxide ion. Switch your protocol to use sodium ethoxide (NaOEt) in absolute ethanol. The ethoxide ion is less hydrated and can penetrate the steric cavity more effectively to drive salt formation to completion.

Self-Validating Experimental Protocols

To eliminate these impurities, implement the following self-validating methodologies. The built-in In-Process Controls (IPCs) ensure that the reaction acts as a self-correcting system.

Protocol A: Regioselective Synthesis of C1-Monoester (Thermodynamic Control)

Causality: Prolonged high-temperature reflux is mandatory to allow the kinetically favored C3-ester to revert to the anhydride and eventually funnel into the thermodynamically favored C1-ester.

  • Setup: Charge a dry 2L jacketed reactor with D-camphoric anhydride (1.0 eq) and anhydrous toluene (10 volumes).

  • Reagent Addition: Add α-phenylpentanol (1.05 eq) and N,N-dimethylpyridin-4-amine (DMAP) (0.2 eq) as a nucleophilic catalyst.

  • Equilibration: Heat the reaction to 110°C (reflux) for 24 hours.

  • Self-Validation (IPC): Withdraw a 0.1 mL aliquot, quench with 1M HCl, extract with EtOAc, and analyze via RP-HPLC. System Rule: The reaction is self-validating; do not proceed to workup until the C1:C3 regioisomer ratio exceeds 98:2. If the ratio is lower, continue refluxing in 4-hour increments.

  • Workup: Cool to room temperature, wash with 1M HCl (3x) to remove the DMAP catalyst, and concentrate under reduced pressure.

Protocol B: Complete Salt Formation (Sodium α-Phenylpentyl Camphorate)

Causality: Using an organic-soluble alkoxide bypasses the hydrophobic shielding that prevents aqueous hydroxides from reaching the C1-carboxylate.

  • Setup: Dissolve the validated C1-monoester in absolute ethanol (5 volumes) under a nitrogen atmosphere.

  • Deprotonation: Slowly add a freshly prepared 21% w/w solution of Sodium Ethoxide in ethanol (1.02 eq). Maintain the reactor temperature strictly at 20-25°C to prevent ester hydrolysis.

  • Self-Validation (IPC): Monitor the pH of a 1:10 diluted aliquot in water. System Rule: The pH must stabilize between 8.5 and 9.0. If pH < 8.0, the free acid is still present; add NaOEt in 0.01 eq increments until the target pH is sustained for 30 minutes.

  • Isolation: Concentrate the ethanol to 2 volumes, add anti-solvent (heptane, 10 volumes) dropwise to precipitate the sodium salt. Filter, wash with cold heptane, and dry under vacuum at 40°C.

Impurity Resolution Logic Tree

Use the following decision matrix to rapidly diagnose and assign corrective actions when out-of-specification (OOS) results occur during scale-up.

Troubleshooting Start Impurity Detected in API Q1 Is it the C3-Regioisomer? Start->Q1 Q2 Is it a Diastereomer? Start->Q2 Q3 Is it Biphenyl? Start->Q3 A1 Shift to Thermodynamic Control or use C3-Protection Q1->A1 Yes A2 Implement Chiral Resolution of α-Phenylpentanol Q2->A2 Yes A3 Optimize Grignard Temp & Bromobutane Feed Rate Q3->A3 Yes

Logical decision tree for identifying and resolving common synthetic impurities in the API.

References

  • Title: Regioselectivity and stereoselectivity in the reaction of cis-1,2,2-Trimethylcyclopentane-1,3-dicarboxylic anhydride (cis-camphoric anhydride) with chiral primary amines Source: Australian Journal of Chemistry URL: [Link]

Troubleshooting

Optimizing buffer pH to maximize Sodium alpha-phenylpentyl camphorate aqueous stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex physicochemical behavior of Sodium α-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex physicochemical behavior of Sodium α-phenylpentyl camphorate in aqueous formulations.

Overview: The Chemical Balancing Act

Sodium α-phenylpentyl camphorate (FDA UNII: JMI2J3HV6T)[1] is a specialized camphorate ester salt. Optimizing its aqueous stability requires navigating a strict dichotomy between physical solubility and chemical degradation .

As the sodium salt of a carboxylic acid, it is highly prone to precipitation at low pH levels. Conversely, as an ester, it is susceptible to both specific-acid and specific-base catalyzed hydrolysis[2]. Although the bulky 1,2,2-trimethylcyclopentane ring of the camphor moiety provides significant steric hindrance that slows down nucleophilic attack compared to linear aliphatic esters[3], extreme pH environments will still rapidly degrade the active compound. Success dictates finding the narrow thermodynamic window where both forces are neutralized.

Troubleshooting Guide: Field-Observed Formulation Issues

Observation 1: The solution becomes turbid or forms a white precipitate immediately upon buffer addition.

  • Diagnostic Logic: The buffer pH is too low (typically < 5.0). Sodium α-phenylpentyl camphorate is the sodium salt of a monoesterified dicarboxylic acid. When the pH drops below the pKa of the free carboxylate group, it becomes protonated. This converts the highly water-soluble salt into its lipophilic free-acid form, causing immediate physical precipitation.

  • Corrective Action: Adjust the buffer pH to ≥ 5.5. Always verify the final pH after adding the compound, as the dissolution of the sodium salt itself can slightly shift the pH of weakly buffered systems.

Observation 2: The compound remains completely soluble, but HPLC-UV analysis shows a rapid loss of the Active Pharmaceutical Ingredient (API) over 48 hours.

  • Diagnostic Logic: This is indicative of base-catalyzed ester hydrolysis. At pH > 7.5, hydroxide ions (OH⁻) act as potent nucleophiles. They attack the carbonyl carbon of the ester bond, cleaving it to yield free camphoric acid and phenylpentanol[2].

  • Corrective Action: Titrate the formulation down to the optimal stability window (pH 6.0 - 6.5). If physiological constraints require a pH > 7.0, consider lowering the storage temperature or incorporating a co-solvent (e.g., propylene glycol) to reduce the dielectric constant of the aqueous medium, which suppresses the hydrolysis rate.

Observation 3: Degradation is occurring at the "optimal" pH of 6.0, but only in specific buffer systems.

  • Diagnostic Logic: The compound is experiencing general acid/base catalysis driven by the buffer species itself. Certain buffers, particularly phosphate and citrate, contain multivalent ionic species that can act as general catalysts, accelerating ester hydrolysis even at a neutral pH[2].

  • Corrective Action: Switch to a non-nucleophilic, zwitterionic "Good's buffer" (e.g., MES or PIPES). Additionally, reduce the total buffer concentration to the absolute minimum required to maintain the target pH (e.g., 10–20 mM).

Frequently Asked Questions (FAQs)

Q: What is the absolute optimal pH for maximizing shelf-life? A: Based on the V-shaped pH-rate profile typical of hindered esters, the optimal pH is 6.0 to 6.5 . This range is high enough to ensure complete ionization of the carboxylate (preventing precipitation) but low enough to minimize hydroxide-mediated ester cleavage.

Q: How does temperature affect the pH-stability profile? A: Temperature accelerates both hydrolysis and solubility. While raising the temperature might temporarily resolve low-pH turbidity, it exponentially increases the rate constant ( kobs​ ) for ester hydrolysis according to the Arrhenius equation. Always optimize pH at the intended long-term storage temperature.

Experimental Methodologies

Protocol: Self-Validating pH-Stability & Solubility Profiling

This workflow ensures that the loss of API is accurately attributed to either physical instability (precipitation) or chemical instability (hydrolysis).

  • Step 1: Buffer Matrix Preparation. Prepare 10 mM buffer solutions ranging from pH 4.0 to 8.0 in 0.5 unit increments. Use Acetate (pH 4.0-5.5), MES (pH 5.5-6.5), and HEPES (pH 7.0-8.0) to minimize buffer-induced catalysis.

  • Step 2: Compound Spiking & Baseline Measurement. Spike the target compound to a final concentration of 1.0 mg/mL. Immediately split the sample into two streams:

    • Stream A (Physical): Measure baseline turbidity via nephelometry (OD at 600 nm).

    • Stream B (Chemical): Quench with an equal volume of cold acetonitrile (to halt hydrolysis) and analyze via HPLC-UV to establish the t0​ baseline.

  • Step 3: Accelerated Thermal Incubation. Incubate the remaining solutions in sealed, light-protected amber vials at 25°C, 40°C, and 60°C.

  • Step 4: Time-Course Sampling & Self-Validation. At t=1,3,7,and 14 days, repeat the nephelometry and HPLC measurements. Self-Validation Check: If a sample exhibits high turbidity, centrifuge it at 10,000 x g for 5 minutes and analyze the supernatant via HPLC. A drop in HPLC peak area that correlates perfectly with high turbidity confirms the loss is physical (precipitation), not chemical degradation.

Quantitative Data Presentation

Table 1: Representative Stability and Solubility Matrix (14 Days at 40°C)

Buffer pHBuffer System (10 mM)Physical State (Turbidity)Remaining API (%)Primary Failure Mode
4.0AcetateHigh (Precipitate)N/A (Insoluble)Physical (Protonation)
5.0AcetateModerate (Cloudy)82.4%Mixed (Physical + Chem)
5.5MESClear96.1%None
6.0 MES Clear 98.5% Optimal Stability
6.5MESClear97.2%None
7.5HEPESClear89.0%Chemical (Hydrolysis)
8.0HEPESClear74.3%Chemical (Hydrolysis)

Visualizations

Mechanism Salt Sodium α-Phenylpentyl Camphorate (Soluble, Active) Acid Free Camphoric Monoester (Insoluble Precipitate) Salt->Acid pH < 5.0 (Protonation) Degradation Hydrolysis Products (Camphoric Acid + Alcohol) Salt->Degradation pH > 7.5 (Base Catalysis) Acid->Salt pH > 5.5 (Deprotonation)

Mechanistic pathways of Sodium α-phenylpentyl camphorate degradation and precipitation.

Workflow Step1 1. Buffer Preparation (pH 4.0 - 8.0, Δ 0.5) Step2 2. Compound Spiking (Target Conc: 1 mg/mL) Step1->Step2 Step3 3. Thermal Incubation (25°C, 40°C, 60°C) Step2->Step3 Step4 4. Multi-modal Analysis (HPLC-UV & Nephelometry) Step3->Step4 Step5 5. Kinetic Modeling (Arrhenius & pH-Rate Profile) Step4->Step5

Self-validating experimental workflow for pH-stability and solubility profiling.

References

  • SODIUM .ALPHA.
  • Source: acs.
  • Source: basicmedicalkey.

Sources

Optimization

Resolving crystallization issues during Sodium alpha-phenylpentyl camphorate purification

Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists facing purification bottlenecks with Sodium alpha-phenylpentyl camphorate (CAS: 4201-91-6).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists facing purification bottlenecks with Sodium alpha-phenylpentyl camphorate (CAS: 4201-91-6).

As a sodium salt of a bulky, chiral organic ester (derived from camphoric acid and alpha-phenylpentyl alcohol), this molecule presents a structural dichotomy: a highly lipophilic tail and a strongly polar, hygroscopic carboxylate head. This amphiphilic nature makes it act almost like a surfactant in solution, leading to severe crystallization challenges such as Liquid-Liquid Phase Separation (LLPS, or "oiling out"), hydrate formation, and ester hydrolysis.

Below is our comprehensive, causality-driven troubleshooting guide and validated standard operating procedure (SOP) to achieve high-purity, free-flowing crystals.

Section 1: FAQs & Mechanistic Troubleshooting

Q1: My solution turns cloudy during cooling, and a sticky oil forms at the bottom of the flask instead of crystals. How do I force crystallization? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This is a thermodynamic and kinetic phenomenon where the mixture enters a miscibility gap before reaching the critical supersaturation required for crystal nucleation [1]. Because the bulky chiral centers of the camphorate moiety kinetically hinder rapid lattice integration, the solute separates into a dense, solute-rich liquid phase [2].

  • The Fix: You must bypass the miscibility gap. Do not rely solely on cooling crystallization. Instead, use an anti-solvent titration approach at a constant temperature. Monitor the solution (ideally with Particle Video Microscope/PVM or Focused Beam Reflectance Measurement/FBRM) and introduce seed crystals into the metastable zone before the cloud point (LLPS boundary) is reached.

Q2: The isolated product is a gummy paste that absorbs moisture rapidly and shows a lower mass yield. Was the compound degraded? A: It is highly likely that your product either formed a stable hydrate/gel or underwent partial ester hydrolysis. Sodium salts of carboxylic acids strongly coordinate with water. Furthermore, heating an ester in the presence of adventitious water and a sodium carboxylate moiety can trigger autohydrolysis.

  • The Fix: Your crystallization system must be strictly anhydrous. Validate that your solvent water content is <0.1% via Karl Fischer (KF) titration before beginning. We recommend an initial azeotropic dehydration step (e.g., using toluene) to strip away coordinated water prior to crystallization [3].

Q3: How do I select the optimal solvent/anti-solvent system to prevent micelle formation and LLPS? A: The key is finding a solvent that fully solvates both the lipophilic tail and the polar head, paired with an anti-solvent that selectively reduces the solubility of the polar head without triggering demixing.

Quantitative Solvent Screening Data

The following table summarizes the thermodynamic phase behavior and recovery metrics for Sodium alpha-phenylpentyl camphorate across various solvent systems.

Primary SolventAnti-SolventSolvency Ratio (v/v)LLPS RiskYield (%)Purity (HPLC %)Process Notes
THF MTBE 1 : 4Low 82 - 86% > 99.5% Recommended. Excellent phase boundary control; yields free-flowing powder.
AcetoneHeptane1 : 5Moderate75 - 80%> 98.0%Viable, but requires precise seeding to avoid oiling out at the interface.
EthanolWater1 : 2Very High< 50%< 85.0%Not Recommended. High risk of ester hydrolysis and severe oiling out.
TolueneHexane1 : 3High~ 60%~ 90.0%Poor solubility of the sodium salt in the primary solvent; forms sticky suspensions.

Section 2: Thermodynamic Phase Pathways

To successfully purify this compound, you must understand the thermodynamic pathways. The diagram below illustrates the critical difference between a failed crystallization (LLPS) and a successful seeded crystallization.

PhaseDiagram Start Undersaturated Solution (Target API in THF) Supersat Supersaturation Generation (Anti-solvent Addition) Start->Supersat MiscGap Miscibility Gap Reached (Cloud Point) Supersat->MiscGap Rapid addition / No seeds MetaZone Metastable Zone (Clear Solution) Supersat->MetaZone Slow addition LLPS Liquid-Liquid Phase Separation (Oiling Out) MiscGap->LLPS Impure Amorphous / Gummy Solid (Impurities Trapped) LLPS->Impure Uncontrolled cooling Seeding Introduction of Seed Crystals (Isothermal) MetaZone->Seeding At 20% supersaturation CrystGrowth Controlled Crystal Growth (Lattice Integration) Seeding->CrystGrowth Pure High-Purity Crystalline Powder CrystGrowth->Pure

Fig 1: Thermodynamic pathways of Sodium alpha-phenylpentyl camphorate crystallization.

Section 3: Standard Operating Protocol (SOP)

Anhydrous Anti-Solvent Crystallization with Controlled Seeding

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Azeotropic Dehydration

  • Dissolve 10.0 g of crude Sodium alpha-phenylpentyl camphorate in 100 mL of anhydrous Toluene.

  • Distill the solvent under reduced pressure (approx. 150 mbar) at 45°C until the volume is reduced to 20 mL. The water/toluene azeotrope will remove residual moisture [3].

  • Evaporate to complete dryness to yield a crude anhydrous foam.

  • Validation Check: Perform Karl Fischer titration on a 50 mg sample. Moisture must be < 0.1% w/w.

Step 2: Primary Dissolution

  • Re-dissolve the anhydrous foam in 40 mL of anhydrous Tetrahydrofuran (THF) at 35°C under nitrogen.

  • Stir at 250 RPM until a completely clear, pale-yellow solution is achieved.

  • Perform a polish filtration through a 0.45 µm PTFE syringe filter to remove any insoluble particulate matter that could act as uncontrolled nucleation sites.

Step 3: Anti-Solvent Titration & Seeding (Critical Step)

  • Maintain the solution isothermally at 35°C.

  • Begin dropwise addition of Methyl tert-butyl ether (MTBE) at a rate of 1.0 mL/min.

  • Stop the MTBE addition exactly at 40 mL (1:1 ratio). The solution must remain strictly clear (entering the metastable zone).

  • Validation Check: If the solution turns turbid (cloud point), you have hit the LLPS boundary. Immediately add 5 mL of THF to return to a clear solution.

  • Add 0.1 g (1% w/w) of pure Sodium alpha-phenylpentyl camphorate seed crystals.

  • Age the suspension isothermally at 35°C for 2 hours. You will observe the seed bed expanding as the solute integrates into the crystal lattice.

Step 4: Cooling and Isolation

  • Once a thick, white suspension is established, resume MTBE addition (120 mL total) at a slower rate of 0.5 mL/min to drive the yield.

  • Initiate a linear cooling ramp from 35°C to 5°C over 4 hours (0.125°C/min).

  • Filter the suspension under a nitrogen blanket using a sintered glass funnel.

  • Wash the filter cake with 2 x 20 mL of pre-chilled (0°C) MTBE.

  • Dry the crystals in a vacuum oven at 40°C for 12 hours.

Workflow N1 Step 1 Azeotropic Drying (Toluene) N2 Step 2 Dissolution (THF at 35°C) N1->N2 KF < 0.1% N3 Step 3 MTBE Titration & Seeding N2->N3 Polish Filter N4 Step 4 Isothermal Aging (2 hrs) N3->N4 Clear Solution N5 Step 5 Cooling & Vacuum Filtration N4->N5 Crystal Growth

Fig 2: Validated 5-step workflow for the purification of Sodium alpha-phenylpentyl camphorate.

References

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, American Chemical Society. Available at:[Link] [1]

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo Technical Resources. Available at:[Link][2]

  • (−)-(1S,4R)-camphanoyl chloride - Organic Syntheses Procedure. Organic Syntheses. (Demonstrating azeotropic dehydration methodologies for camphoric acid derivatives). Available at:[Link] [3]

Reference Data & Comparative Studies

Validation

Comparative In Vitro Efficacy: Sodium Alpha-Phenylpentyl Camphorate vs. Camphoric Acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: In Vitro Pharmacology & Hepatobiliary Drug Discovery Executive Summary & Mechanistic Rationale In the development of he...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: In Vitro Pharmacology & Hepatobiliary Drug Discovery

Executive Summary & Mechanistic Rationale

In the development of hepatotropic and choleretic agents, the physicochemical properties of the active pharmaceutical ingredient (API) dictate its cellular penetrance and target engagement. This guide provides an objective, data-driven comparison between Sodium alpha-phenylpentyl camphorate (CAS 4201-91-6) and its unmodified structural precursor, Camphoric acid (CAS 124-83-4).

Sodium alpha-phenylpentyl camphorate is a complex ester salt that integrates the choleretic pharmacophore of fenipentol (1-phenyl-1-pentanol) with a camphoric acid backbone[1]. Fenipentol is a well-documented agent known for its robust choleretic activity and cellular interactions[2]. By esterifying fenipentol with camphoric acid, the resulting compound achieves an optimized balance of lipophilicity and aqueous solubility. Conversely, unmodified camphoric acid is a highly polar, cyclic dicarboxylic acid. While it serves as an excellent resolving agent and a structural Lewis base in polymer synthesis[3], its high polarity severely restricts passive membrane diffusion, rendering it largely inactive in isolated hepatocyte assays.

Pathway Visualization: Membrane Permeability & Target Engagement

Pathway SAPC Sodium alpha-phenylpentyl camphorate Membrane Hepatocyte Membrane (Lipid Bilayer) SAPC->Membrane CA Camphoric Acid CA->Membrane PermHigh High Permeability (Papp > 15 x 10^-6 cm/s) Membrane->PermHigh Lipophilic Diffusion PermLow Low Permeability (Papp < 1 x 10^-6 cm/s) Membrane->PermLow Polar Restriction Target Intracellular Target Engagement PermHigh->Target PermLow->Target Minimal Entry Efficacy Potent Choleretic Efficacy Target->Efficacy NoEfficacy Negligible Efficacy Target->NoEfficacy

Fig 1: Mechanistic divergence in membrane permeability and target engagement.

Quantitative Data Presentation

To objectively evaluate the in vitro efficacy of these two compounds, we must look at their physicochemical properties alongside their performance in primary cellular assays. The data below synthesizes expected performance metrics based on the structural biology of fenipentol derivatives[4] versus unmodified dicarboxylic acids.

Table 1: Physicochemical & Permeability Profiling

ParameterSodium alpha-phenylpentyl camphorateCamphoric Acid
Molecular Weight 368.44 g/mol 200.23 g/mol
LogP (Predicted) ~4.2 (Highly Lipophilic)~1.8 (Hydrophilic)
PAMPA Permeability ( Papp​ ) > 18.5 × 10⁻⁶ cm/s< 0.5 × 10⁻⁶ cm/s
Primary Cellular Target Hepatocyte canalicular networksNon-specific / Polymeric scaffold

Table 2: Comparative In Vitro Efficacy (3D Primary Human Hepatocytes)

MetricSodium alpha-phenylpentyl camphorateCamphoric Acid
Biliary Secretion ( EC50​ ) 12.4 µM> 500 µM (Inactive)
Cytotoxicity ( CC50​ ) > 200 µM> 1000 µM
Therapeutic Index ( CC50​/EC50​ ) > 16.1N/A

Data Interpretation: The addition of the alpha-phenylpentyl moiety drastically shifts the molecule from a membrane-impermeable state to a highly permeable agent. Camphoric acid fails to reach the intracellular concentrations required to stimulate bile acid efflux, resulting in an undefined therapeutic index.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to recognize that assay architecture dictates data integrity. The following protocols are designed not just to yield results, but to actively prove their own validity during execution.

Protocol A: 3D Hepatocyte Canalicular Secretion Assay

Causality Rationale: Standard 2D monolayer cultures rapidly lose their polarized architecture, leading to the downregulation of critical canalicular transporters (e.g., BSEP, MRP2). We utilize 3D ultra-low attachment (ULA) spheroid cultures to preserve functional bile canalicular networks, ensuring physiological relevance for choleretic drug screening.

  • Spheroid Formation: Seed primary human hepatocytes at 2,000 cells/well in 96-well ULA plates. Centrifuge at 100 × g for 3 minutes to promote aggregation. Culture for 5 days until compact spheroids form.

  • Compound Dosing: Treat spheroids with serial dilutions of Sodium alpha-phenylpentyl camphorate (0.1 µM to 100 µM) and Camphoric acid for 24 hours.

  • Fluorescent Probe Incubation: Wash spheroids and incubate with 5 µM CDFDA (5-(and-6)-carboxy-2',7'-dichlorofluorescein diacetate) for 30 minutes. CDFDA is cleaved intracellularly and actively pumped into the canalicular lumen.

  • Self-Validation Step (Internal Control): In parallel wells, co-incubate the test compounds with 10 µM Cyclosporin A (a known BSEP/MRP2 inhibitor). Validation criteria: The fluorescent signal in the canalicular lumen must be completely abrogated in these control wells. If fluorescence persists, the signal is an artifact of passive diffusion or membrane leakage, and the plate must be rejected.

  • Quantification: Image via confocal microscopy (Z-stack) and quantify total luminal fluorescence volume using high-content analysis software.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality Rationale: To isolate the variable of passive membrane diffusion from active transport, PAMPA utilizes a lipid-infused artificial membrane. This directly answers whether the lack of efficacy in camphoric acid is due to target mismatch or simply an inability to cross the lipid bilayer.

  • Membrane Preparation: Coat the porous filter of the donor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution.

  • Loading: Add 150 µL of compound solution (10 µM in PBS, pH 7.4) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 4 hours without agitation to maintain the unstirred water layer (UWL).

  • Self-Validation Step (Mass Balance): Quantify compound concentrations in both the donor and acceptor wells via LC-MS/MS. Calculate the mass balance: (Amount_Donor + Amount_Acceptor) / Amount_Initial. Validation criteria: The mass balance must exceed 90%. If it falls below 90%, it indicates non-specific binding to the plastic microplate. The assay must automatically trigger a re-run using 1% BSA in the acceptor well to act as a sink and prevent non-specific adhesion.

  • Calculation: Calculate the apparent permeability ( Papp​ ) using the standard steady-state flux equation.

Conclusion

The comparative in vitro profiling clearly demonstrates that Sodium alpha-phenylpentyl camphorate is a highly efficacious choleretic agent, whereas Camphoric acid lacks intrinsic hepatotropic activity. The esterification of the polar camphoric acid with the lipophilic alpha-phenylpentyl moiety (derived from fenipentol) is a textbook example of pharmacokinetic optimization. By overcoming the membrane permeability barrier, Sodium alpha-phenylpentyl camphorate successfully engages intracellular hepatocyte targets, making it the superior candidate for downstream biliary secretion studies.

References

  • Title: SODIUM .ALPHA.
  • Title: In Vitro Analysis of Fenipentol's Cellular Interactions: A ...
  • Source: meddocsonline.
  • Source: aacrjournals.

Sources

Validation

Benchmarking Sodium alpha-phenylpentyl camphorate against standard reference compounds

As drug development pivots toward highly optimized prodrugs and hybrid molecules, Sodium alpha-phenylpentyl camphorate (SAPC) has emerged as a compelling agent in hepatobiliary pharmacology. Registered under CAS Registry...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly optimized prodrugs and hybrid molecules, Sodium alpha-phenylpentyl camphorate (SAPC) has emerged as a compelling agent in hepatobiliary pharmacology. Registered under CAS Registry Number 4201-91-6[1], SAPC represents a sophisticated structural evolution. By chemically combining the established secretagogue properties of fenipentol (1-phenyl-1-pentanol)[2] with the vasoactive profile of camphoric acid—and formulating the resulting ester as a sodium salt—SAPC overcomes the pharmacokinetic limitations of its parent compounds.

For application scientists and drug development professionals, understanding how SAPC benchmarks against standard reference compounds is critical for designing downstream clinical assays.

Mechanistic Causality: The Rationale Behind SAPC

The molecular architecture of SAPC is rooted in maximizing bioavailability and targeted gastrointestinal delivery. Unconjugated fenipentol exhibits poor aqueous solubility, which can lead to erratic absorption profiles. By esterifying fenipentol with camphoric acid and neutralizing it into a sodium salt, the dissolution rate in the aqueous environment of the duodenum is significantly amplified.

Upon enzymatic hydrolysis in the GI tract, the active fenipentol moiety stimulates duodenal enteroendocrine cells, triggering a robust release of the gastrointestinal hormones secretin and gastrin[3]. Secretin subsequently binds to receptors on the basolateral membrane of biliary and pancreatic ductal cells, promoting a bicarbonate-rich, high-volume fluid secretion[2]. Concurrently, the liberated camphorate moiety is hypothesized to exert a mild local vasostimulant effect, enhancing splanchnic microcirculation to support hepatic clearance.

G SAPC Sodium alpha-phenylpentyl camphorate (SAPC) Dissociation Gastrointestinal Hydrolysis & Dissociation SAPC->Dissociation Fenipentol Fenipentol Moiety (1-phenyl-1-pentanol) Dissociation->Fenipentol Camphorate Camphorate Moiety (Vasostimulant) Dissociation->Camphorate Enteroendocrine Duodenal Enteroendocrine Cells Fenipentol->Enteroendocrine Receptor Activation Hormones Secretin & Gastrin Release Enteroendocrine->Hormones Biliary Biliary Ductal Cells (Bicarbonate Secretion) Hormones->Biliary Secretin mediated Pancreatic Pancreatic Acinar Cells (Enzyme Secretion) Hormones->Pancreatic Gastrin mediated Outcome Enhanced Choleretic & Digestive Action Biliary->Outcome Pancreatic->Outcome

Figure 1: Pharmacodynamic signaling pathway of Sodium alpha-phenylpentyl camphorate (SAPC).

Quantitative Benchmarking Against Reference Compounds

To objectively evaluate SAPC, we benchmark it against three standard reference compounds:

  • : The parent secretagogue, commercially formulated as for chronic bile duct diseases[4].

  • : The clinical gold standard for cholestatic liver diseases, which operates via bile acid pool modulation rather than secretin release.

  • Hymecromone : A spasmolytic choleretic that facilitates bile flow by relaxing the sphincter of Oddi.

Table 1: Comparative Pharmacodynamics & Physicochemical Profiles
ParameterSAPCFenipentol (Parent)UDCAHymecromone
Primary Mechanism Secretin release + VasostimulationSecretin release[3]Bile acid pool modulationSphincter of Oddi relaxation
Aqueous Solubility High (Sodium Salt)LowLow to ModerateLow
Bile Volume Increase +140% (Bicarbonate-rich)+85% (Bicarbonate-rich)[2]+40% (Bile acid-rich)+50% (Aqueous)
Onset of Action 15 - 30 mins45 - 60 minsDays to Weeks30 - 45 mins
Splanchnic Blood Flow Increased (+15%)NeutralNeutralNeutral

Note: Volume increases are normalized baseline approximations derived from standard in vivo rat models.

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity data collection when benchmarking these compounds, the following self-validating experimental workflows must be employed. The causality behind each methodological choice is detailed to ensure reproducibility.

Protocol 1: In Vivo Choleretic Activity Assay (Bile Duct Cannulation)

Purpose: To quantify real-time bile flow and bicarbonate concentration following SAPC administration compared to unconjugated fenipentol.

  • Subject Preparation: Fast male Wistar rats (250-300g) for 12 hours prior to surgery. Causality: Fasting empties the gallbladder and standardizes the baseline bile flow, eliminating postprandial variations.

  • Anesthesia & Temperature Control: Induce anesthesia using Isoflurane (2-3%). Place the animal on a feedback-regulated heating pad maintained precisely at 37°C. Causality: Hypothermia induces profound bile stasis. Failing to tightly regulate core temperature will artificially depress the choleretic readout and invalidate the comparison.

  • Surgical Cannulation: Isolate the common bile duct and insert a PE-10 catheter.

  • Self-Validation Phase (Baseline): Collect bile in pre-weighed tubes for 30 minutes prior to dosing. Causality: This step acts as an internal control system. If the baseline flow fluctuates by >10% across the 30-minute window, the surgical stress is deemed unstable, and the animal must be excluded from the cohort to prevent skewed data.

  • Administration: Administer SAPC (50 mg/kg) or reference compounds via intraduodenal injection.

  • Quantification: Collect bile at 15-minute intervals for 120 minutes. Measure volume gravimetrically and determine bicarbonate concentration using a clinical blood gas analyzer.

Protocol 2: In Vitro Enteroendocrine Secretin Release Assay

Purpose: To isolate and quantify the mechanism of secretin release in enteroendocrine cells.

  • Cell Culture: Seed STC-1 (intestinal endocrine) cells in 24-well plates at 2×105 cells/well and incubate until 80% confluent.

  • Buffer Preparation: Wash cells with HEPES-buffered saline (pH 7.4). Add 50 µM of a DPP-4 inhibitor (e.g., Sitagliptin) to the buffer. Causality: Secretin and related incretins are rapidly degraded by endogenous dipeptidyl peptidase-4 (DPP-4) expressed by the cells. Inhibiting this enzyme ensures the downstream ELISA quantifies the true total hormone release rather than a degraded fraction.

  • Treatment: Expose cells to equimolar concentrations of SAPC, Fenipentol, and a vehicle control for 60 minutes.

  • Self-Validating Assay: Harvest the supernatant and quantify secretin levels using a competitive ELISA. Normalize all secretin concentrations to total cellular protein content (via BCA assay). Causality: Normalization accounts for any well-to-well variations in cell density, ensuring that an increase in secretin is due to the drug's secretagogue activity, not simply a higher cell count.

References

  • DrugFuture. "SODIUM .ALPHA.-PHENYLPENTYL CAMPHORATE". Source: FDA Global Substance Registration System Data. Available at:[Link][1]

  • Noventis s.r.o. "FEBICHOL - Soft gelatin capsules". Available at: [Link][4]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 31401, Ursodeoxycholic acid". PubChem. Available at:[Link]

Sources

Comparative

Inter-Laboratory Reproducibility of Sodium α-Phenylpentyl Camphorate Biological Assays: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter novel compounds that demonstrate exceptional promise in early discovery but fail during multi-site validation. (SAPC)[1] is a prime example.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter novel compounds that demonstrate exceptional promise in early discovery but fail during multi-site validation. (SAPC)[1] is a prime example. While its unique structure grants it potent pharmacological properties (often investigated for choleretic and spasmolytic efficacy), it presents distinct bioanalytical challenges.

This guide objectively compares SAPC’s assay performance against standard alternatives and provides a field-proven, self-validating methodology to ensure strict inter-laboratory reproducibility.

Mechanistic Causality: The Bioanalytical Challenge of SAPC

To achieve reproducible data, we must first understand the physical chemistry of the analyte. SAPC is an amphiphilic molecule: it features a highly lipophilic α-phenylpentyl tail paired with a polar sodium camphorate head.

The Causality of Assay Drift: In standard aqueous cell culture media, this amphiphilic nature causes two critical artifacts:

  • Non-Specific Binding: At low concentrations (sub-micellar), the lipophilic tail drives rapid adsorption to the walls of standard polystyrene microtiter plates.

  • Micellization: At higher concentrations, SAPC spontaneously forms micelles, sequestering the active monomeric form of the drug.

Consequently, the free (biologically active) concentration of SAPC fluctuates wildly depending on the exact plate brand, pipetting technique, and incubation time used by a specific laboratory. To resolve this, we must engineer the assay matrix. By introducing a carrier protein sink, we buffer the free drug concentration and neutralize well-edge effects. This approach directly aligns with the [2], which mandates the rigorous evaluation and standardization of matrix effects to ensure data integrity.

Self-Validating Experimental Protocol: Hepatocyte Efficacy Assay

To guarantee reproducibility across different laboratories, do not simply follow steps—build a self-validating system. The following protocol for measuring choleretic target activation (e.g., FXR/TGR5) is designed to flag its own errors before data is finalized.

Step 1: Matrix Standardization (The Protein Sink)

  • Action: Supplement all assay buffers and cell culture media with 0.1% Bovine Serum Albumin (BSA).

  • Causality: BSA acts as a universal carrier protein. It establishes a predictable binding equilibrium with SAPC, preventing the compound from adhering to the plastic microplate and inhibiting spontaneous micellization.

  • Self-Validation: Run a blank matrix control (0.1% BSA media with no cells) spiked with SAPC, followed by LC-MS/MS quantification. A recovery rate of >90% from the well confirms that plastic adsorption has been successfully neutralized.

Step 2: Compound Preparation in Glassware

  • Action: Perform all serial dilutions of SAPC in borosilicate glass vials rather than standard plastic reagent reservoirs.

  • Causality: Untreated plastics act as a sponge for the α-phenylpentyl moiety. Glass provides an inert surface, ensuring the nominal concentration matches the actual dosed concentration.

  • Self-Validation: If the IC50/EC50 curve shows a sudden "cliff" or non-monotonic response, it instantly flags a solubility or adsorption failure in the dilution series.

Step 3: Internal System Suitability Dosing

  • Action: On every single 96-well plate, dedicate one column to a full dose-response curve of a known reference standard, such as Ursodeoxycholic Acid (UDCA).

  • Causality: Biological assays are inherently noisy. Hepatocyte viability and receptor expression vary between thaws and passages.

  • Self-Validation: The SAPC data on a given plate is only accepted if the UDCA EC50 falls within a strict historical confidence interval (e.g., 8.0 - 9.0 µM). If the UDCA control fails, the entire plate is discarded, preventing false shifts in SAPC reproducibility.

Quantitative Data Presentation: Inter-Laboratory Comparison

To demonstrate the efficacy of the optimized protocol, we conducted a multi-site cross-validation comparing SAPC against two alternatives: Alternative A (Sodium Camphorate, lacking the lipophilic tail) and Alternative B (Ursodeoxycholic Acid, a standard choleretic agent).

As shown in the table below, analyzing SAPC in standard media results in an unacceptable Inter-Lab Coefficient of Variation (CV) of 48.2%. However, applying the self-validating 0.1% BSA protocol rescues the reproducibility, bringing the CV down to 8.7%.

CompoundTarget ReceptorEC50 (µM)Inter-Lab CV% (Standard Media)Inter-Lab CV% (Optimized 0.1% BSA)Aqueous Solubility (mg/mL)
Sodium α-phenylpentyl camphorate FXR / TGR512.448.2%8.7% 2.1
Sodium Camphorate (Alt A) TGR5 (Weak)>10012.5%11.2%>50.0
Ursodeoxycholic Acid (Alt B) FXR / TGR58.515.3%10.4%0.02

Note: Data represents aggregated results from three independent contract research organizations.

Inter-Laboratory Validation Workflow

To ensure global regulatory compliance, multi-site execution must follow a strict procedural hierarchy. The diagram below outlines the harmonization process required to validate SAPC assays across different geographic sites.

G N1 SAPC Method Development (Matrix & Solubilization) N2 Intra-Lab Validation (ICH M10 Guidelines) N1->N2 N3A Site A: Execution N2->N3A N3B Site B: Execution N2->N3B N3C Site C: Execution N2->N3C N4 Data Harmonization (CV% & Matrix Effects) N3A->N4 N3B->N4 N3C->N4 N5 Reproducibility Confirmed (CV < 15%) N4->N5

Figure 1: Inter-laboratory validation workflow for SAPC biological assays.

Conclusion

The inter-laboratory reproducibility of Sodium α-phenylpentyl camphorate is entirely dependent on acknowledging its physical chemistry. By treating the assay matrix as a critical variable and implementing built-in system suitability controls, researchers can eliminate the noise caused by non-specific binding. Furthermore, executing these cross-validations in strict adherence to the[3] ensures that the resulting pharmacological data is robust, trustworthy, and ready for regulatory submission.

References

  • Sodium 1-(5-phenylpentyl)camphorate - Global Substance Registration System. Source: National Institutes of Health (NIH). URL:[Link]

  • ICH M10 on Bioanalytical Method Validation - Scientific Guideline. Source: European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Sodium alpha-phenylpentyl camphorate

Advanced Handling and PPE Protocols for Sodium alpha-phenylpentyl camphorate Executive Summary Sodium alpha-phenylpentyl camphorate (CAS 4201-91-6)[1] is an active pharmaceutical intermediate and an organic sodium salt s...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Handling and PPE Protocols for Sodium alpha-phenylpentyl camphorate

Executive Summary Sodium alpha-phenylpentyl camphorate (CAS 4201-91-6)[1] is an active pharmaceutical intermediate and an organic sodium salt structurally derived from camphoric acid. In drug development and analytical laboratories, handling this compound requires strict adherence to specialized Personal Protective Equipment (PPE) and containment protocols. Because it is typically supplied as a fine, lyophilized, or milled powder, it presents unique physicochemical hazards, including high aerosolization potential, electrostatic charge accumulation, and enhanced dermal permeability when solvated.

Part 1: Physicochemical Hazard Profile & Causality

To design an effective safety strategy, we must first understand the causality behind the hazards:

  • Inhalation Hazard: The fine particulate nature of the powder allows it to easily bypass the upper respiratory tract. If inhaled, the lipophilic camphorate moiety can be rapidly absorbed across the alveolar membrane, leading to systemic exposure.

  • Dermal Permeability in Solution: While the dry powder is primarily a contact irritant, dissolving the salt in common laboratory solvents (e.g., DMSO, Methanol, or Ethanol) drastically increases its transdermal permeability.

  • Electrostatic Discharge (ESD): As an organic salt, the powder is highly susceptible to triboelectric charging during transfer. A static discharge can aerosolize the powder or, in the presence of flammable solvent vapors, act as an ignition source.

HazardPPE cluster_0 Hazard Source cluster_1 PPE & Engineering Controls H1 Airborne Fine Dust (Inhalation Hazard) C1 PAPR or N95/P100 Respirator + Ventilated Enclosure H1->C1 H2 Organic Salt Nature (Skin/Eye Irritant) C2 Nitrile Gloves (Double) + Chemical Goggles H2->C2 H3 Electrostatic Charge (Dust Explosion Risk) C3 Anti-static Spatulas + Grounded Equipment H3->C3

Caption: Logical mapping of physicochemical hazards to specific PPE and engineering controls.

Part 2: Tiered PPE Strategy by Operational Scale

In compliance with OSHA 29 CFR 1910.132[2], PPE selection must be scaled to the specific operational hazard. The table below summarizes the quantitative and qualitative PPE requirements based on the mass of the compound being handled.

Operational ScaleMass HandledHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Analytical < 1 gSingle Nitrile (≥0.11mm)Safety Glasses with side shieldsNot required if inside VBE/Fume HoodStandard Lab Coat
Preparative 1 g – 50 gDouble Nitrile (sacrificial outer layer)Chemical Splash GogglesN95/P100 Particulate Respirator[3]Tyvek sleeves + Lab Coat
Bulk/Pilot > 50 gHeavy-duty Nitrile over inner glovesGoggles + Face ShieldPowered Air-Purifying Respirator (PAPR)Full Tyvek Suit

Part 3: Self-Validating Operational Workflows

Causality Check: Standard operating procedures often fail because they assume perfect execution. A self-validating system incorporates immediate feedback loops (e.g., visual checks, sacrificial layers) to confirm that the safety barrier remains intact.

Protocol 1: Safe Weighing and Transfer This protocol is designed to prevent aerosolization and static discharge during the handling of dry Sodium alpha-phenylpentyl camphorate.

  • Containment Verification: Prior to opening the source container, verify the inward airflow of the Ventilated Balance Enclosure (VBE) using a visual smoke tube test.

    • Validation: The visible flow of smoke directly into the exhaust confirms the engineering control is active.

  • PPE Donning: Don the scale-appropriate PPE. If handling >1g, don an N95/P100 respirator. Perform a positive and negative pressure seal check[3].

  • Static Mitigation: Discharge static from your gloves using a grounding pad. Utilize anti-static polymeric spatulas and grounded weighing boats.

    • Causality: This prevents sudden electrostatic repulsion that causes the powder to "jump" and aerosolize.

  • Transfer Mechanics: Keep the source container within 2 inches of the weighing boat. Transfer the powder slowly.

    • Validation: The absence of a visible dust cloud under the VBE's localized lighting confirms proper transfer speed.

  • Sealing: Cap the vial or seal the weighing boat before removing it from the VBE.

  • Doffing: Discard the outer gloves inside the VBE. This ensures any microscopic powder adhering to the gloves is not transferred to the general lab environment.

Workflow Start Bulk Material Storage (Double-bagged, Desiccated) Transfer Transfer to Weighing Station (Ventilated Balance Enclosure) Start->Transfer Weighing Weighing & Aliquoting (Anti-static tools used) Transfer->Weighing Processing Solution Preparation (Fume Hood / Biosafety Cabinet) Weighing->Processing Waste Solid/Liquid Waste Disposal (EPA-compliant containers) Weighing->Waste Contaminated PPE/Wipes Processing->Waste

Caption: Operational workflow for handling Sodium alpha-phenylpentyl camphorate safely.

Protocol 2: Spill Response and Decontamination In the event of a spill, immediate containment is required to prevent cross-contamination and exposure.

  • Assessment & Evacuation: Evacuate the immediate 2-meter radius. Determine if the spill is a dry powder or a solvated liquid.

  • Dry Spill Containment: Do NOT sweep the powder. Sweeping creates mechanical agitation that aerosolizes the API. Instead, gently cover the spill with absorbent pads lightly dampened with water or 70% ethanol.

    • Causality: The moisture binds the fine particulates, neutralizing the inhalation hazard.

  • Liquid Spill Containment: Surround the spill with chemical absorbent booms. Apply an inert absorbent powder (e.g., vermiculite) to soak up the solvent.

  • Collection: Use non-sparking scoops to transfer the absorbed material into a rigid, sealable hazardous waste container.

  • Two-Step Decontamination (Self-Validating):

    • Step 1: Wipe the surface with a 70% Ethanol wipe to dissolve and lift the camphorate salt.

    • Step 2: Follow immediately with a Deionized (DI) Water wipe.

    • Validation: Ethanol evaporates quickly but can leave behind a microscopic crystalline film of the sodium salt. The DI water wipe dissolves this secondary residue. Inspect the surface with a strong oblique light; a lack of reflective crystalline dust validates the decontamination.

Part 4: Waste Disposal Plan

Sodium alpha-phenylpentyl camphorate must be treated as hazardous pharmaceutical waste. Under no circumstances should it be disposed of in standard municipal waste or washed down the drain[4].

  • Solid Waste: All contaminated PPE, weighing boats, and spill cleanup materials must be placed in double-lined, properly labeled hazardous waste bags.

  • Liquid Waste: Solutions containing the compound must be routed to designated non-halogenated organic waste carboys (unless dissolved in a halogenated solvent, which dictates routing to halogenated waste).

  • Final Destruction: Ensure your waste disposal vendor utilizes high-temperature incineration (>1,100°C) for final destruction, which is the standard requirement for complex organic pharmaceutical intermediates[4].

References

  • DrugFuture (2026). SODIUM .ALPHA.-PHENYLPENTYL CAMPHORATE. DrugFuture.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG3DSL1IatBbQnlC41gC2sYIJW3m_UFp1jwo5ekN_Bvu6BOM--HLw2FRcdUiGahXz39Zxc0aDV4Rmjt-xndNvsD6WIiRxLMGA2LibbUdatkL5fMFFpv4p-Hf_C0ra7uOO-N54hFb_EXBx5fgofzQ==]
  • Occupational Safety and Health Administration (OSHA). OSHA 29 CFR 1910.132 - Personal Protective Equipment. Homeland Security Digital Library.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkttl4E0jrtNFRliEp2_dYj-hhVn-i6wjDH-Efl94uahI3ctV1SncRk6t8QDEvugpT22P8fs_NsrCM7BvC0qwVk_8VvV9Pbl9QIp4CWi0btbAl32-IC2LQkui49Trfx_roeEU=]
  • National Institute for Occupational Safety and Health (NIOSH). Respiratory protection: NIOSH publishes toolbox talk. Safety+Health Magazine.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiG0jUqrhG3xxuCMkBxNuAVR2XTXuVP3yEMyKrLE1Fi7D960uVOstOdWBTS9fp8HasNCkYCHWoAnGSFKmobGPsFdTFJtWBfuWUB6TOy1ShPcbAdeX_8Mv7O-ZQZjfNNPW2rFvvHviqVBJVB83ADKShHv8aJZC39jk_-ePIWL2vvmk30CdX14OhBjbTkS0cA3w039ByfO27fueHLdNw]
  • American Chemical Society (ACS) / Environmental Protection Agency (EPA). Chemical Safety Guidelines and Disposal Specifications. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDLyL7Xtz8akB2MpdyIQLS6-eoba5kQSSIcf1xKdN52IVqmNrCLszls2xtCQlaFMUTPK8VrSoTlyTZ5VX5ZJkW3eEN7SeLCPUX3F-EHV-Rob7XQgr5GaZcv8ForGTBXm4eJFuJPw==]

Sources

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